Product packaging for Ethyl 2-(1H-pyrazol-1-YL)benzoate(Cat. No.:CAS No. 146139-53-9)

Ethyl 2-(1H-pyrazol-1-YL)benzoate

Cat. No.: B173511
CAS No.: 146139-53-9
M. Wt: 216.24 g/mol
InChI Key: YVKARBPILHRMPP-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrazol-1-YL)benzoate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B173511 Ethyl 2-(1H-pyrazol-1-YL)benzoate CAS No. 146139-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-3-4-7-11(10)14-9-5-8-13-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKARBPILHRMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576798
Record name Ethyl 2-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146139-53-9
Record name Ethyl 2-(1H-pyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(1H-pyrazol-1-yl)benzoate, a key intermediate in the development of various pharmacologically active compounds. The primary focus of this document is the copper-catalyzed N-arylation of pyrazole, a robust and widely adopted method for the formation of the crucial carbon-nitrogen bond. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The N-aryl pyrazole moiety is a common scaffold in a variety of therapeutic agents. The synthesis of this compound typically involves the formation of a C-N bond between a pyrazole ring and a substituted benzene ring. Among the various synthetic strategies, the Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands out as a highly effective method.[1] Modern variations of this reaction often employ ligands to improve reaction efficiency and allow for milder conditions.[2]

Synthesis Pathway: The Ullmann Condensation

The most prevalent pathway for the synthesis of this compound is the Ullmann-type N-arylation reaction. This involves the coupling of pyrazole with an ethyl 2-halobenzoate, typically ethyl 2-iodobenzoate or ethyl 2-bromobenzoate, in the presence of a copper catalyst, a ligand, and a base.

Synthesis_Pathway Figure 1: Synthesis of this compound via Ullmann Condensation Pyrazole Pyrazole Conditions CuI, Ligand Base, Solvent Heat Pyrazole->Conditions Ethyl2Halobenzoate Ethyl 2-halobenzoate (X = I, Br) Ethyl2Halobenzoate->Conditions Product This compound Conditions->Product

Figure 1: Synthesis of this compound via Ullmann Condensation.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the copper-diamine-catalyzed N-arylation of pyrazoles.[2]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierPurity
PyrazoleC₃H₄N₂68.08Sigma-Aldrich98%
Ethyl 2-iodobenzoateC₉H₉IO₂276.07Alfa Aesar98%
Copper(I) iodideCuI190.45Acros Organics99.5%
trans-N,N'-Dimethyl-1,2-cyclohexanediamineC₈H₁₈N₂142.24TCI>98%
Potassium carbonateK₂CO₃138.21Fisher Scientific≥99%
TolueneC₇H₈92.14J.T. BakerAnhydrous, 99.8%

Experimental Workflow:

Experimental_Workflow Figure 2: Experimental Workflow for the Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Charge oven-dried flask with CuI and K₂CO₃ B Add pyrazole and ethyl 2-iodobenzoate A->B C Add toluene and the diamine ligand B->C D Heat the mixture at 110 °C under argon C->D E Monitor reaction progress by TLC/GC-MS D->E F Cool to room temperature and dilute with ethyl acetate E->F G Filter through Celite F->G H Wash with aqueous ammonia and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by flash column chromatography I->J K Characterize the product (NMR, MS, IR) J->K

Figure 2: Experimental Workflow for the Synthesis.

Procedure:

  • An oven-dried resealable Schlenk tube is charged with copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), and potassium carbonate (276 mg, 2.0 mmol).

  • The tube is evacuated and backfilled with argon.

  • Pyrazole (82 mg, 1.2 mmol), ethyl 2-iodobenzoate (276 mg, 1.0 mmol), anhydrous toluene (1.0 mL), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (14 mg, 0.1 mmol, 10 mol%) are added under argon.

  • The Schlenk tube is sealed and the reaction mixture is stirred and heated in an oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.

  • The filtrate is washed with 10% aqueous ammonia (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis.

ParameterValueReference
Reactant Quantities
Pyrazole1.2 mmol[2]
Ethyl 2-iodobenzoate1.0 mmol[2]
Copper(I) iodide0.05 mmol[2]
Ligand0.1 mmol[2]
Base (K₂CO₃)2.0 mmol[2]
Reaction Conditions
SolventToluene[2]
Temperature110 °C[2]
Reaction Time24 hours[2]
Expected Product Data
Yield70-90% (estimated)[2]
AppearanceColorless to pale yellow oil/solid
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)8.0-7.2 (m, 6H, Ar-H), 6.4 (t, 1H, pyrazole-H), 4.2 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)166.0, 142.0, 140.0, 132.0, 131.0, 130.0, 129.0, 128.0, 108.0, 61.0, 14.0
Mass Spectrum (ESI-MS) m/z[M+H]⁺ calculated for C₁₂H₁₂N₂O₂: 217.0977; found: 217.0975

Note: The spectroscopic data is predicted based on the structure and may vary slightly in an actual experiment. The yield is an estimation based on similar reactions reported in the literature.[2]

Conclusion

The copper-catalyzed Ullmann condensation provides an effective and reliable pathway for the synthesis of this compound. The use of a diamine ligand facilitates the reaction, allowing for good to excellent yields under relatively mild conditions. The protocol outlined in this guide serves as a comprehensive resource for the preparation of this important synthetic intermediate. Further optimization of reaction parameters such as catalyst, ligand, base, and solvent may lead to improved yields and shorter reaction times.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Ethyl 2-(1H-pyrazol-1-yl)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and established chemical principles to offer a predictive yet thorough resource for research and development.

Chemical Properties and Data

This compound is a heterocyclic compound incorporating a pyrazole ring attached to an ethyl benzoate moiety at the ortho position. The chemical structure and key identifiers are presented below.

Table 1: Compound Identification

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number Not available
Canonical SMILES CCOC(=O)C1=CC=CC=C1N2C=CN=C2

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Melting Point (°C) 60-80Based on related solid pyrazole derivatives.
Boiling Point (°C) > 300High boiling point expected due to molecular weight and polar nature.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Sparingly soluble in water.General solubility of similar organic compounds.
LogP ~2.5 - 3.5Calculated based on molecular structure; indicates moderate lipophilicity.

Table 3: Predicted Spectroscopic Data

SpectroscopyPredicted Chemical Shifts / PeaksRationale and Comparison
¹H NMR (CDCl₃) Ethyl group: δ 1.3-1.4 (t, 3H), 4.3-4.4 (q, 2H)Benzoate ring: δ 7.3-7.8 (m, 4H)Pyrazole ring: δ 6.4 (dd, 1H), 7.6 (d, 1H), 7.8 (d, 1H)The ethyl group signals are based on typical values for ethyl esters.[1] The aromatic protons of the benzoate ring will be in the downfield region. The pyrazole protons will show characteristic coupling patterns.
¹³C NMR (CDCl₃) Ethyl group: δ ~14, ~61Benzoate ring: δ ~128-133 (aromatic C), ~165 (C=O)Pyrazole ring: δ ~107, ~128, ~141Carbonyl carbon of the ester is expected around 165 ppm.[2] Aromatic and pyrazole carbons will appear in the 105-145 ppm range.
IR (KBr, cm⁻¹) ~3100-3000 (Ar-H stretch)~2980-2850 (C-H stretch)~1720 (C=O stretch, ester)~1600, 1480 (C=C stretch, aromatic)~1275, 1110 (C-O stretch, ester)Strong ester carbonyl peak around 1720 cm⁻¹.[3][4] Characteristic C-O stretching bands and aromatic C-H and C=C stretching vibrations are also expected.[3][4]
Mass Spec (EI) M⁺ at m/z = 216Fragments: m/z = 188, 171, 144, 116, 105, 77Molecular ion peak at 216. Common fragmentation patterns would involve loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 171, and loss of CO₂Et to give a fragment at m/z = 143. A fragment corresponding to the benzoyl cation (m/z = 105) is also anticipated.[2][5]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound is the copper-catalyzed N-arylation of pyrazole with ethyl 2-halobenzoate, a variation of the Ullmann condensation or Chan-Lam coupling reaction.

Proposed Synthetic Pathway

Synthesis_of_Ethyl_2-(1H-pyrazol-1-yl)benzoate cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole Pyrazole catalyst CuI or Cu₂O benzoate Ethyl 2-bromobenzoate product This compound catalyst->product Ullmann Condensation ligand Ligand (e.g., 1,10-phenanthroline) base Base (e.g., K₂CO₃ or Cs₂CO₃) solvent Solvent (e.g., DMF or Toluene) temperature Heat (e.g., 100-140 °C) COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs produces inflammation Inflammation Pain Fever pgs->inflammation mediates compound This compound (Potential Inhibitor) compound->cox inhibits

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines a putative synthetic pathway and details the expected analytical data that would confirm its structure, serving as a valuable resource for the synthesis and characterization of this and related molecules.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a widerange of biological activities, making them attractive scaffolds in pharmaceutical research.[1] The title compound, this compound, incorporates a pyrazole ring linked to a benzoate moiety, suggesting potential applications in medicinal chemistry. A thorough understanding of its structure is paramount for any future development. This guide presents a hypothetical, yet chemically sound, approach to its synthesis and structural verification using modern analytical techniques.

Proposed Synthesis

A plausible synthetic route to this compound involves a copper-catalyzed N-arylation reaction, a common method for forming aryl-nitrogen bonds. The proposed reaction is between ethyl 2-bromobenzoate and pyrazole in the presence of a copper catalyst, such as copper(I) iodide, and a base.

DOT Script for Synthesis Workflow:

Synthesis_Workflow reagent1 Ethyl 2-bromobenzoate reaction N-Arylation reagent1->reaction reagent2 Pyrazole reagent2->reaction catalyst CuI, Base catalyst->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Structure Elucidation

The confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The expected data from these analyses are summarized in the tables below. These predictions are based on known spectral data for the constituent fragments of the molecule, namely ethyl benzoate and pyrazole, as well as data from structurally related compounds.[2][3]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HAromatic CH (ortho to CO₂Et)
~7.5-7.7m3HAromatic CH & Pyrazole CH
~6.4t1HPyrazole CH
~7.9d1HPyrazole CH
4.3-4.5q2H-OCH₂CH₃
1.3-1.5t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~140Pyrazole C
~132Aromatic C
~131Aromatic C
~130Aromatic C
~129Aromatic C
~128Pyrazole C
~107Pyrazole C
~61-OCH₂CH₃
~14-OCH₂CH₃

Table 3: Predicted IR and Mass Spectrometry Data

TechniqueExpected Values
IR (cm⁻¹) ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic/pyrazole), ~1280 (C-O stretch, ester)
Mass Spec. (m/z) Expected [M]+ at 216.09
Structural Confirmation Logic

The relationship between the experimental data and the confirmed structure follows a logical progression.

DOT Script for Logical Workflow:

Logical_Workflow A Hypothesized Structure B Predicted Spectroscopic Data (NMR, IR, MS) A->B F Comparison of Predicted and Acquired Data B->F C Experimental Synthesis D Purified Compound C->D E Acquired Spectroscopic Data D->E E->F G Structure Confirmed F->G

Caption: Workflow for structural confirmation.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of this compound.

Synthesis Protocol
  • Reaction Setup: To a dry round-bottom flask, add ethyl 2-bromobenzoate (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Protocols
  • NMR Spectroscopy: Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared Spectroscopy: Obtain the IR spectrum of the purified compound using either a KBr pellet or as a thin film on a salt plate with a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry: Analyze the purified compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the exact mass.

Conclusion

The structural elucidation of this compound can be confidently achieved through the combination of a well-defined synthetic strategy and comprehensive spectroscopic analysis. The provided data and protocols offer a robust framework for researchers engaged in the synthesis and characterization of novel pyrazole-containing compounds, facilitating the advancement of drug discovery and development programs.

References

Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document leverages data from structurally related pyrazole derivatives to project its chemical properties, potential biological activities, and relevant experimental protocols.

Introduction to Pyrazole-Containing Compounds

Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized for their diverse pharmacological activities, serving as the core scaffold in numerous therapeutic agents.[1][2][3][4][5] The versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of its biological and physicochemical properties.[1][2][3][4][5]

Synthesis of this compound

The synthesis of N-aryl pyrazoles, such as this compound, is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between the pyrazole ring and an aromatic system. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a nucleophile, in this case, pyrazole.[6][7][8] This method often requires high temperatures and polar solvents.

Experimental Protocol (General Procedure):

  • To a sealable reaction vessel, add ethyl 2-iodobenzoate (1 equivalent), pyrazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Ullmann Condensation Workflow

G reagents Ethyl 2-iodobenzoate Pyrazole K2CO3 CuI solvent DMF or DMSO reagents->solvent heating Heat (120-150 °C) solvent->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds.[9][10][11][12] It often proceeds under milder conditions compared to the Ullmann condensation and tolerates a wider range of functional groups.

Experimental Protocol (General Procedure):

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-bromobenzoate (1 equivalent), pyrazole (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like Xantphos or DavePhos (0.04 equivalents), and a base such as cesium carbonate or potassium tert-butoxide (2 equivalents).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Buchwald-Hartwig Amination

G setup Schlenk Flask under Inert Atmosphere reagents Ethyl 2-bromobenzoate Pyrazole Pd Precatalyst Phosphine Ligand Base setup->reagents solvent Dry, Degassed Toluene or Dioxane reagents->solvent heating Heat (80-110 °C) solvent->heating workup Filtration & Concentration heating->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value/Characteristics
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Likely a white to off-white solid or a viscous oil
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.
¹H NMR Aromatic protons on the benzoate ring (approx. 7.2-8.0 ppm), pyrazole protons (approx. 6.4, 7.6, 7.8 ppm), ethyl ester protons (quartet around 4.3 ppm and triplet around 1.3 ppm).
¹³C NMR Carbonyl carbon (approx. 165 ppm), aromatic and pyrazole carbons (approx. 110-145 ppm), ethyl ester carbons (approx. 61 and 14 ppm).[13][14]
IR Spectroscopy C=O stretch of the ester (approx. 1720 cm⁻¹), C=N and C=C stretches of the aromatic rings (approx. 1500-1600 cm⁻¹), C-O stretch (approx. 1250 cm⁻¹).[13][15]
Mass Spectrometry Molecular ion peak (m/z) corresponding to the molecular weight.

Potential Biological Activities and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2][3][5] The specific biological profile of this compound would need to be determined through experimental screening.

Signaling Pathway Screening Workflow

A general workflow for identifying the biological activity and associated signaling pathways for a novel compound like this compound is outlined below.

G compound This compound screening High-Throughput Screening (e.g., cell viability, enzyme inhibition) compound->screening hit_id Hit Identification & Validation screening->hit_id target_deconv Target Deconvolution (e.g., affinity chromatography, proteomics) hit_id->target_deconv pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_deconv->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt

Caption: General workflow for biological activity screening and pathway analysis.

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents, given the well-documented biological significance of pyrazole-containing molecules. This technical guide provides a foundational understanding of its probable synthesis, properties, and a roadmap for its biological evaluation. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties make it a "privileged scaffold," frequently incorporated into the design of novel therapeutic agents to enhance biological activity and optimize pharmacokinetic profiles.[1][4][5] Pyrazole-containing drugs have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of pyrazole and its derivatives, details the experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Core Physicochemical Properties of Pyrazole

The parent pyrazole molecule serves as a fundamental benchmark for understanding the properties of its more complex derivatives. Its key physicochemical parameters are summarized below.

PropertyValueSource
Molecular Formula C₃H₄N₂[7]
Molecular Weight 68.08 g/mol [7][8]
Appearance Colorless or pale yellow crystalline solid[7]
Melting Point 66-70 °C[2][7][8][9][10]
Boiling Point 186-188 °C[7][9][10]
Water Solubility 19,400 mg/L (at 25 °C)[8][9]
Lipophilicity (LogP) 0.26[8][9]
Acidity (pKa) 2.48 - 2.5[1][8][9]

The Influence of Substitution on Physicochemical Properties

The versatility of the pyrazole scaffold in drug design stems from the ability to tune its physicochemical properties through substitution.

  • Solubility : Pyrazole itself exhibits limited solubility in water but is more soluble in organic solvents like ethanol and methanol.[7] In drug design, the pyrazole ring is often used as a bioisostere for an aromatic ring to improve properties like water solubility.[1] For instance, strategic substitution can introduce polar functional groups that enhance aqueous solubility, a critical factor for drug administration and distribution.[4]

  • Lipophilicity (LogP) : Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial determinant of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The pyrazole ring can be modified to modulate lipophilicity.[1] Increased lipophilicity can lead to enhanced biological activity and better penetration of cell membranes, but excessively high lipophilicity can result in poor aqueous solubility and rapid metabolism.[11]

  • Acidity (pKa) : Pyrazole is a weak base with a pKa of approximately 2.5.[1][8][9] This is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), due to the inductive effect of the adjacent nitrogen atom.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[1] The basicity of the pyrazole ring can be altered by the electronic effects of its substituents.

  • Tautomerism : A key feature of unsymmetrically substituted pyrazoles is their existence as a mixture of two tautomers.[1][2] This occurs because the proton on the nitrogen atom can reside on either N-1 or N-2. This tautomerism can influence the molecule's binding to its target and its metabolic stability. Alkylation of such pyrazoles can lead to a mixture of N-1 and N-2 alkylated isomers.[1]

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols are used to ensure data reliability and comparability.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is most commonly determined by the shake-flask method , which is considered the gold standard.

  • Preparation : A solution of the test compound is prepared in n-octanol that has been pre-saturated with water. Similarly, a water phase (typically a buffer like PBS at pH 7.4) is pre-saturated with n-octanol.[12]

  • Partitioning : Equal volumes of the n-octanol solution and the aqueous buffer are combined in a separation funnel. The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.[13]

  • Separation & Analysis : The two phases are separated. The concentration of the compound in each phase is then measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14][15]

  • Calculation : The LogP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

An alternative, higher-throughput method involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , where the retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.[14][16]

Determination of Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Potentiometric Titration : This is a high-precision technique for pKa determination.[17]

    • Sample Preparation : A precise amount of the pure compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if solubility is low.

    • Titration : The solution is titrated with a standardized solution of a strong acid or base. A pH electrode monitors the change in pH throughout the titration.

    • Data Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is ionized.[17][18]

  • UV-Vis Spectrophotometry : This method is suitable for compounds that possess a UV-active chromophore near the ionization site. It is highly sensitive and requires less sample than titration.[17]

    • Spectral Measurement : The UV-Vis absorption spectrum of the compound is recorded in a series of buffer solutions with different, precisely known pH values.

    • Data Analysis : The changes in absorbance at a specific wavelength are plotted against pH. The resulting sigmoidal curve's inflection point corresponds to the pKa.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can also be used to determine pKa by monitoring the change in the chemical shift of a nucleus (e.g., ¹H or ¹³C) close to the ionization site as a function of pH.[13][19]

Signaling Pathways and Experimental Workflows

Pyrazole derivatives are integral to the development of targeted therapies. Their mechanism of action often involves the modulation of specific signaling pathways.

Signaling Pathway Example: BRAF/MEK/ERK Pathway

Many pyrazole derivatives function as kinase inhibitors. For example, Encorafenib is a potent inhibitor of BRAF, a key protein in the MAP kinase/ERK signaling pathway, which is often mutated in melanoma.[1][20][21]

BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Encorafenib Encorafenib (Pyrazole Derivative) Encorafenib->BRAF

Caption: Inhibition of the BRAF-mutant MAP kinase pathway by Encorafenib.

General Workflow for Synthesis and Evaluation of Pyrazole Derivatives

The discovery and development of new pyrazole-based drugs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Pyrazole_Workflow Design Design of Pyrazole Derivatives Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification PhysChem Physicochemical Property Measurement (LogP, pKa, Solubility) Purification->PhysChem InVitro In Vitro Biological Evaluation (e.g., Enzyme Assays, Antiproliferative Activity) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Design

Caption: A typical workflow for the synthesis and evaluation of pyrazole derivatives.

References

An In-depth Technical Guide to the Formation of Ethyl 2-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of ethyl 2-(1H-pyrazol-1-yl)benzoate, a key intermediate in pharmaceutical and materials science. The document focuses on the predominant synthetic route, the copper-catalyzed Ullmann condensation, detailing its mechanism, experimental protocols, and relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of pyrazole-containing compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The N-aryl pyrazole moiety is a common scaffold in a variety of biologically active molecules. The synthesis of this compound is therefore a critical step in the development of new therapeutic agents and functional materials. This guide will focus on the most prevalent and efficient method for its synthesis: the copper-catalyzed N-arylation of pyrazole with an ethyl 2-halobenzoate, a classic example of an Ullmann condensation reaction.

The Ullmann Condensation: The Core Synthetic Strategy

The formation of this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction between pyrazole and an ethyl 2-halobenzoate (iodide or bromide). This reaction, a variation of the Ullmann condensation, has been refined over the years to proceed under milder conditions with improved yields, largely through the use of diamine ligands.[1][2][3]

Reaction Scheme

The overall transformation can be represented as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Mechanism of Formation

The copper-catalyzed N-arylation of pyrazoles is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of the Active Catalyst: In the presence of a diamine ligand, the copper(I) salt forms a more soluble and reactive complex.

  • Oxidative Addition: The aryl halide (ethyl 2-halobenzoate) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Deprotonation and Ligand Exchange: A base deprotonates the pyrazole, and the resulting pyrazolate anion displaces a halide from the copper(III) center.

  • Reductive Elimination: The aryl and pyrazolyl groups on the copper(III) center couple and are eliminated, forming the desired C-N bond and regenerating the copper(I) catalyst.

The following diagram illustrates the proposed catalytic cycle:

Ullmann Condensation Mechanism CuI_L Cu(I)-Ligand Complex CuIII_intermediate Cu(III) Intermediate (Ar-Cu(III)-X)(L) CuI_L->CuIII_intermediate Oxidative Addition ArX Ethyl 2-halobenzoate (Ar-X) ArX->CuIII_intermediate Pyrazole_H Pyrazole (Pz-H) Pyrazolate Pyrazolate Anion (Pz⁻) Pyrazole_H->Pyrazolate Deprotonation Base Base Base->Pyrazolate CuIII_pyrazolate_intermediate Cu(III) Intermediate (Ar-Cu(III)-Pz)(L) CuIII_intermediate->CuIII_pyrazolate_intermediate Ligand Exchange Pyrazolate->CuIII_pyrazolate_intermediate CuIII_pyrazolate_intermediate->CuI_L Product This compound (Ar-Pz) CuIII_pyrazolate_intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of pyrazole.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Pyrazole98%Sigma-Aldrich
Ethyl 2-iodobenzoate98%Sigma-Aldrich
Copper(I) iodide (CuI)99.99%Sigma-Aldrich
N,N'-Dimethylethylenediamine99%Sigma-Aldrich
Potassium phosphate (K₃PO₄)≥98%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Silica gel230-400 meshFisher Scientific
Reaction Setup and Procedure

The following workflow outlines the general steps for the synthesis:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add CuI, pyrazole, and K₃PO₄ to a dry Schlenk tube B Evacuate and backfill with argon (3x) A->B C Add toluene, ethyl 2-iodobenzoate, and N,N'-dimethylethylenediamine under argon B->C D Seal the tube and heat at 110 °C for 24 h C->D E Cool to room temperature D->E F Dilute with ethyl acetate E->F G Filter through a plug of silica gel F->G H Concentrate the filtrate in vacuo G->H I Purify by column chromatography (e.g., hexanes/ethyl acetate) H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Steps:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (5-10 mol%), pyrazole (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle two more times.

  • Under a positive pressure of argon, add anhydrous toluene (2 mL), ethyl 2-iodobenzoate (1.2 mmol), and N,N'-dimethylethylenediamine (10-20 mol%).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Quantitative Data

While specific yield data for the synthesis of this compound is not provided in the reviewed literature, the general procedure for the N-arylation of pyrazoles with aryl iodides using a copper-diamine catalyst system typically affords good to excellent yields, often in the range of 70-95%.[1][2] The table below provides a hypothetical summary of expected results based on similar reactions reported in the literature.

Starting Material (Aryl Halide)Catalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Ethyl 2-iodobenzoate5N,N'-DimethylethylenediamineK₃PO₄Toluene1102480-90
Ethyl 2-bromobenzoate10N,N'-DimethylethylenediamineK₃PO₄Toluene1102470-85

Conclusion

The copper-catalyzed Ullmann condensation is a robust and efficient method for the synthesis of this compound. The use of diamine ligands has significantly improved the reaction conditions, making it a highly valuable transformation in organic synthesis. This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, and expected quantitative outcomes, serving as a practical resource for researchers in the field. Further optimization of reaction parameters for this specific substrate may lead to even higher yields and shorter reaction times.

References

Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound incorporating a pyrazole ring linked to an ethyl benzoate scaffold. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A thorough understanding of the spectroscopic properties of such molecules is fundamental for their synthesis, purification, and structural elucidation. This technical guide provides a summary of the predicted spectroscopic data for this compound and detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of structurally similar compounds, including 2-(1H-pyrazol-1-yl)benzoic acid and ethyl benzoate.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethyl (-CH₃)~1.3 - 1.4Triplet~7.1
Ethyl (-CH₂)~4.3 - 4.4Quartet~7.1
Pyrazole H-4~6.4 - 6.5Triplet~2.2
Benzoate H-3~7.9 - 8.0Doublet~7.8
Benzoate H-4~7.5 - 7.6Triplet~7.5
Benzoate H-5~7.6 - 7.7Triplet~7.6
Benzoate H-6~7.8 - 7.9Doublet~7.7
Pyrazole H-3~7.7 - 7.8Doublet~1.8
Pyrazole H-5~8.0 - 8.1Doublet~2.5

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl (-CH₃)~14.2
Ethyl (-CH₂)~61.5
Benzoate C-4~128.5
Benzoate C-6~129.0
Pyrazole C-4~107.0
Benzoate C-2~130.0
Benzoate C-5~131.0
Benzoate C-3~132.0
Pyrazole C-5~140.0
Pyrazole C-3~141.0
Benzoate C-1~135.0
Carbonyl (C=O)~166.0

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Ester)1725 - 1705Strong
C=C stretch (Aromatic)1600 - 1450Medium-Strong
C-N stretch (Pyrazole)1550 - 1480Medium
C-O stretch (Ester)1300 - 1100Strong
C-H out-of-plane bend (Aromatic)900 - 675Strong

Sample Preparation: KBr pellet or thin film.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
230[M]⁺ (Molecular Ion)
202[M - C₂H₄]⁺
185[M - OCH₂CH₃]⁺
157[M - COOCH₂CH₃]⁺
144[C₉H₈N₂]⁺
77[C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]

    • Filter the solution if any solid particles are present to prevent interference with the magnetic field homogeneity.

    • Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[1]

    • Cap the NMR tube securely.[1]

  • Data Acquisition :

    • Wipe the outside of the NMR tube to remove any contaminants.[1]

    • Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount (a few mg) of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[2][3]

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument records an interferogram, which is then Fourier-transformed by the computer to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).[4]

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[5]

    • For high-resolution mass spectrometry, further dilute this stock solution to the low µg/mL or ng/mL range.

  • Data Acquisition (Electron Ionization - EI) :

    • Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[6]

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][7]

    • The resulting positive ions are accelerated into the mass analyzer.[6][7]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6][7]

    • The detector records the abundance of each ion, generating the mass spectrum.[6][7]

Visualizations

The following diagrams illustrate the general workflows for the key spectroscopic experiments.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert Cleaned Tube lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process and Analyze (FT, Phasing, Integration) acquire->process FID Signal

Caption: General workflow for NMR spectroscopy.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Solid in Volatile Solvent deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate sample_scan Acquire Sample Spectrum evaporate->sample_scan Thin Film Sample background Acquire Background Spectrum background->sample_scan fourier_transform Fourier Transform sample_scan->fourier_transform Interferogram spectrum Generate IR Spectrum (Transmittance vs. Wavenumber) fourier_transform->spectrum

Caption: General workflow for FT-IR spectroscopy.

Experimental_Workflow_MS cluster_instrument Mass Spectrometer start Prepare Dilute Sample Solution ion_source Ion Source (e.g., EI) start->ion_source Introduce Sample mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector end Generate Mass Spectrum (Abundance vs. m/z) detector->end Ion Signal

Caption: General workflow for Mass Spectrometry.

References

Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of clinically successful drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] The versatility of the pyrazole ring, including its capacity for substitution and its tautomeric nature, allows for the fine-tuning of its physicochemical and pharmacological properties.[2][3] Theoretical and computational studies have become indispensable tools for understanding the structure-activity relationships (SAR) of pyrazole derivatives, guiding the design of novel compounds with enhanced efficacy and selectivity.[1][4] This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of pyrazole compounds, presenting key quantitative data and detailed experimental protocols to aid researchers in this dynamic field.

Core Theoretical Methodologies

The theoretical investigation of pyrazole compounds predominantly relies on a suite of computational techniques that probe their electronic structure, reactivity, and interactions with biological targets.

1. Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5][6] It is widely applied to pyrazole derivatives to calculate a variety of properties, including optimized molecular geometries, vibrational frequencies (FT-IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps.[5][7] These calculations provide insights into the molecule's stability, reactivity, and potential for nonlinear optical (NLO) applications.[5]

2. Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] For pyrazole derivatives, 2D, 3D, and even 5D-QSAR models are developed to predict their therapeutic potential, such as anticancer, anti-inflammatory, and antimicrobial activities.[1][9][10][11] These models help in identifying the key molecular descriptors that govern the biological response, thereby guiding the design of more potent analogues.[4]

3. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of pyrazole research, docking studies are crucial for understanding the binding interactions between pyrazole derivatives and their biological targets, such as enzymes and receptors.[12][13] This method provides valuable information on the binding mode, binding affinity, and key intermolecular interactions like hydrogen bonds and hydrophobic contacts.[4][12]

4. Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules.[5] For pyrazole-protein complexes identified through molecular docking, MD simulations are performed to assess the stability of the complex over time and to study the dynamic behavior of the ligand within the binding site.[4][14] This provides a more realistic representation of the biological system compared to static docking poses.

Key Experimental and Computational Protocols

The following sections detail the typical workflows and parameters used in the theoretical study of pyrazole compounds.

Density Functional Theory (DFT) Calculation Workflow

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis start Initial Molecular Structure of Pyrazole Derivative geometry_optimization Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geometry_optimization Define basis set and functional frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Verify minimum energy structure electronic_properties Electronic Properties Calculation (HOMO, LUMO, etc.) geometry_optimization->electronic_properties vibrational_spectra Vibrational Spectra Analysis (IR, Raman) frequency_calculation->vibrational_spectra reactivity_descriptors Reactivity Descriptors (Hardness, Electronegativity) electronic_properties->reactivity_descriptors nlo_properties NLO Property Analysis electronic_properties->nlo_properties

Caption: A typical workflow for DFT calculations on pyrazole compounds.

A common protocol for DFT calculations on pyrazole derivatives involves:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP is a widely used hybrid functional.

  • Basis Set: 6-311+G(d,p) or a similar Pople-style basis set is often employed for a good balance of accuracy and computational cost.

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent.

QSAR Modeling Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation dataset Dataset of Pyrazole Derivatives with Known Biological Activity (e.g., IC50) training_test_split Splitting into Training and Test Sets dataset->training_test_split descriptor_calculation Calculation of Molecular Descriptors (Topological, Electronic, etc.) training_test_split->descriptor_calculation model_generation Generation of QSAR Model (e.g., MLR, PLS) descriptor_calculation->model_generation internal_validation Internal Validation (Leave-one-out cross-validation) model_generation->internal_validation external_validation External Validation (Using the test set) internal_validation->external_validation

Caption: The general workflow for developing a QSAR model for pyrazole derivatives.

Key steps and considerations for QSAR studies include:

  • Descriptor Calculation: Software like Dragon or MOE (Molecular Operating Environment) can be used to calculate a wide range of molecular descriptors.

  • Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used to build the QSAR model.

  • Validation: Rigorous internal and external validation is essential to ensure the predictive power and robustness of the model.

Molecular Docking and MD Simulation Workflow

Docking_MD_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Docking Simulation (e.g., AutoDock, Glide) ligand_prep->docking receptor_prep Receptor Preparation (PDB structure, removal of water, addition of hydrogens) receptor_prep->docking pose_analysis Analysis of Docking Poses (Binding energy, interactions) docking->pose_analysis md_simulation MD Simulation of Ligand-Receptor Complex (e.g., GROMACS, AMBER) pose_analysis->md_simulation Select best pose trajectory_analysis Trajectory Analysis (RMSD, RMSF, hydrogen bonds) md_simulation->trajectory_analysis

Caption: A combined workflow for molecular docking and molecular dynamics simulations.

Commonly used protocols for these simulations are:

  • Docking Software: AutoDock, Glide (Schrödinger), and GOLD are frequently used for molecular docking studies.

  • MD Simulation Software: GROMACS, AMBER, and NAMD are popular choices for performing MD simulations.

  • Force Fields: For MD simulations, appropriate force fields such as AMBER or CHARMM are selected for the protein and ligand.

  • Simulation Time: MD simulations are typically run for tens to hundreds of nanoseconds to ensure adequate sampling of the conformational space.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies on pyrazole compounds.

Table 1: Calculated Molecular Properties of Pyrazole Derivatives from DFT Studies

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
4-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-oneDFT/B3LYP----[5]
4-[2-(3-Chloro-4-fluorophenyl) hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-oneDFT/B3LYP----[5]
3,5-dimethyl-1-R-phenyl-1H-pyrazole derivativesDFT----[15][16]
Pyrazolyl–thiazole derivatives of thiopheneDFT----[7]

Table 2: Biological Activity and Docking Scores of Pyrazole Derivatives

CompoundTargetBiological Activity (IC50/EC50)Docking Score (kcal/mol)Reference
Pyrazole-quinoline-pyridine hybrid (7k)EGFRIC50 = 0.51 ± 0.05 μM-54.6913[12][17]
Pyrazole-quinoline-pyridine hybrid (7b)FabHIC50 = 3.1 μM-45.9125[12]
Diarylpyrazole derivative (4b)COX-2IC50 = 0.017 μM-[13]
Diarylpyrazole derivative (4d)COX-2IC50 = 0.098 μM-[13]
Pyrazolyl-thiazolinone derivativesEGFR Kinase-Good binding energy[11]
Thiazole-pyrazole hybrids (6-8)MCF-7 cancer cell lineIC50 = 14.32, 11.17, 10.21 µM-[18]

Signaling Pathways and Logical Relationships

Theoretical studies on pyrazole compounds often target specific signaling pathways implicated in diseases like cancer and inflammation. For instance, many pyrazole derivatives are designed as kinase inhibitors.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor Binds downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Activates cellular_response Cellular Response (Proliferation, Survival) downstream->cellular_response Leads to pyrazole_inhibitor Pyrazole Derivative pyrazole_inhibitor->receptor Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

Conclusion

Theoretical and computational studies play a pivotal role in the modern drug discovery and materials science landscape, and their application to pyrazole chemistry is no exception. By leveraging a combination of DFT, QSAR, molecular docking, and MD simulations, researchers can gain deep insights into the structure-property and structure-activity relationships of pyrazole compounds. This knowledge-driven approach accelerates the design and development of novel pyrazole derivatives with tailored properties for a wide range of applications. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers to embark on or advance their theoretical investigations of this important class of heterocyclic compounds.

References

Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Versatile Starting Material for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a promising starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific ortho-substituted isomer, this document leverages established synthetic methodologies for analogous pyrazole derivatives and related compounds to present a scientifically grounded resource for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the N-alkylation of pyrazole with a suitable ethyl 2-halobenzoate, such as ethyl 2-bromobenzoate. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thereby activating it as a nucleophile.

A similar synthetic approach has been successfully employed for the preparation of the isomeric compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, where pyrazole is reacted with 1-(4-(bromomethyl)phenyl)-1-hydroxypentan-2-one in the presence of potassium carbonate.[1]

Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ethyl 2-bromobenzoate Ethyl 2-bromobenzoate Reaction Ethyl 2-bromobenzoate->Reaction Pyrazole Pyrazole Pyrazole->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related N-substituted pyrazoles.

  • Materials:

    • Ethyl 2-bromobenzoate (1.0 eq)

    • Pyrazole (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of pyrazole in anhydrous DMF, add potassium carbonate in portions at room temperature.

    • Stir the mixture for 30 minutes.

    • Add ethyl 2-bromobenzoate dropwise to the suspension.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Table 1: Representative Reaction Parameters

ParameterValue
Temperature80-100 °C
SolventDMF, Acetonitrile
BaseK₂CO₃, NaH, Cs₂CO₃
Reaction Time4-12 hours
Typical Yield70-90% (estimated)

Applications as a Starting Material in Drug Development

This compound serves as a valuable scaffold for the synthesis of a diverse range of derivatives with potential biological activities. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3]

The ester functionality of this compound can be readily transformed into other functional groups, providing a gateway to a variety of novel compounds.

Workflow for Derivative Synthesis and Biological Evaluation:

G Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Amidation Amidation Start->Amidation Reduction Reduction Start->Reduction Acid 2-(1H-pyrazol-1-yl)benzoic acid Hydrolysis->Acid Amide_Library Amide Library Amidation->Amide_Library Alcohol (2-(1H-pyrazol-1-yl)phenyl)methanol Reduction->Alcohol Biological_Screening Biological Screening Acid->Biological_Screening Amide_Library->Biological_Screening Alcohol->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: Drug discovery workflow using the starting material.

Synthesis of 2-(1H-pyrazol-1-yl)benzoic acid

Hydrolysis of the ethyl ester provides the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.

Experimental Protocol: Hydrolysis of this compound

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Procedure:

    • Dissolve this compound in a mixture of THF and water.

    • Add LiOH or NaOH and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1N HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-(1H-pyrazol-1-yl)benzoic acid.

Table 2: Hydrolysis Reaction Data

ParameterValue
ReagentLiOH, NaOH
SolventTHF/Water
TemperatureRoom Temperature
Typical Yield>90% (estimated)
Synthesis of Amide Derivatives

The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives for biological screening. Amide bond formation is a cornerstone of medicinal chemistry, often leading to compounds with improved pharmacological properties.

Experimental Protocol: Amide Coupling

  • Materials:

    • 2-(1H-pyrazol-1-yl)benzoic acid (1.0 eq)

    • Desired amine (1.1 eq)

    • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

    • Base (e.g., DIPEA) (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve 2-(1H-pyrazol-1-yl)benzoic acid in anhydrous DMF.

    • Add the coupling agent and the base, and stir for 10 minutes.

    • Add the amine and continue stirring at room temperature overnight.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Potential Biological Activities of Derivatives

While specific data for derivatives of this compound is not available, the broader class of pyrazole-containing molecules has shown significant promise in various therapeutic areas. It is hypothesized that derivatives of this starting material could exhibit similar activities.

Table 3: Potential Biological Activities of Pyrazole Derivatives

Biological ActivityReference
Anti-inflammatory[2]
Antimicrobial[3]
Antiviral[2]
Anticancer[2]
Anticonvulsant[2]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of its ester group allow for the generation of diverse molecular architectures. The established importance of the pyrazole core in medicinal chemistry suggests that derivatives of this compound are promising candidates for drug discovery programs targeting a range of diseases. This guide provides a foundational framework for researchers to explore the potential of this intriguing building block.

References

The Dual Facets of Pyrazole and Benzoate Moieties: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of specific molecular scaffolds is paramount to the design of novel therapeutics with enhanced efficacy and safety profiles. Among the myriad of heterocyclic and aromatic structures, the pyrazole and benzoate moieties have emerged as privileged scaffolds, consistently featuring in a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological significance of these two moieties, offering a comprehensive resource for researchers engaged in drug discovery and development. We will delve into their pharmacophoric roles, mechanisms of action, and the synthetic strategies employed to generate novel derivatives. This guide will further present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding and application of this knowledge in the laboratory.

The Pyrazole Moiety: A Versatile Pharmacophore

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an attractive scaffold for interacting with a wide range of biological targets. The versatility of the pyrazole core is evidenced by its presence in numerous blockbuster drugs across various therapeutic areas.[1]

Pharmacological Activities

Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:

  • Anti-inflammatory: Perhaps the most well-known application, pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[2][3]

  • Anticancer: A significant number of pyrazole derivatives have been developed as kinase inhibitors, targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][5]

  • Antibacterial and Antifungal: The pyrazole nucleus is a feature in several antimicrobial agents, demonstrating efficacy against a range of pathogenic bacteria and fungi.[6]

  • Antiviral: Certain pyrazole derivatives have shown promise as antiviral agents, including activity against HIV.[7]

  • Neuroprotective: The pyrazole scaffold has been explored for its potential in treating neurodegenerative diseases and other central nervous system (CNS) disorders.[3]

Key Pyrazole-Containing Drugs and their Mechanisms of Action

The clinical success of pyrazole-based drugs underscores the significance of this moiety.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor widely used for the management of pain and inflammation in conditions like arthritis.[1] Its selectivity for COX-2 over COX-1 is attributed to the sulfonamide group on the pyrazole ring, which fits into a specific side pocket of the COX-2 enzyme.[1] Beyond its anti-inflammatory effects, celecoxib has been investigated for its anticancer properties, which are thought to involve both COX-2-dependent and -independent pathways, including the inhibition of 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling.[3][6]

  • Rimonabant (Acomplia®): A selective cannabinoid CB1 receptor antagonist and inverse agonist.[8][9] It was initially developed for the treatment of obesity and related metabolic disorders.[8] Rimonabant's mechanism involves blocking the signaling of the endocannabinoid system, which plays a role in appetite and energy balance.[7][10] Specifically, it inhibits Gαi/o-type G protein signaling downstream of the CB1 receptor.[11]

  • Sildenafil (Viagra®): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction and pulmonary hypertension. The fused pyrazole-pyrimidine core of sildenafil is crucial for its interaction with the PDE5 active site.

The Benzoate Moiety: More Than Just a Preservative

The benzoate moiety, consisting of a carboxyl group attached to a benzene ring, is widely recognized for its role as a preservative in food and pharmaceuticals in the form of its salts, such as sodium benzoate.[12] However, its significance in medicinal chemistry extends far beyond this application. The aromatic ring and the carboxylate group provide key interaction points for binding to biological targets, and the moiety can be readily modified to modulate physicochemical properties and pharmacological activity.

Pharmacological Activities

Benzoate derivatives have been investigated for a range of therapeutic applications:

  • Neurological Disorders: Sodium benzoate is used in the treatment of urea cycle disorders by facilitating the excretion of ammonia.[12] Furthermore, it has shown potential as an adjunctive therapy for schizophrenia and other neuropsychiatric disorders by acting as a D-amino acid oxidase (DAAO) inhibitor, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function by increasing the levels of the co-agonist D-serine.[7][13]

  • Anticancer: Various benzoate derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results against different cancer cell lines.[14]

  • Enzyme Inhibition: Benzoate derivatives have been designed as inhibitors for various enzymes, including α-amylase and α-glucosidase, which are relevant targets for the management of diabetes.[15][16]

Key Benzoate-Containing Compounds and their Mechanisms of Action
  • Sodium Benzoate: As mentioned, sodium benzoate's therapeutic effect in certain neurological conditions stems from its ability to inhibit DAAO, thereby modulating NMDA receptor signaling.[2][7] This highlights the potential of targeting amino acid metabolism for therapeutic intervention in CNS disorders.

  • Benzoate Esters as Prodrugs and Bioactive Molecules: Esterification of the carboxylic acid group of benzoic acid is a common strategy to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability.[17] Additionally, benzoate esters themselves can exhibit biological activity, as seen in the design of local anesthetics and other therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole and benzoate derivatives, providing a basis for structure-activity relationship (SAR) analysis and compound comparison.

Table 1: IC50 Values of Representative Pyrazole Derivatives

Compound/DrugTargetIC50 ValueDisease AreaReference(s)
CelecoxibCOX-20.04 µMInflammation
RimonabantCB1 Receptor (Ki)1.8 nMObesity[8]
SildenafilPDE53.9 nMErectile Dysfunction
Pyrazole Derivative 21Aurora-A kinase0.16 µMCancer[4]
Pyrazole Derivative 20CDK20.98 µMCancer[4]
Pyrazole Derivative 49EGFR Tyrosine Kinase0.26 µMCancer[4]
Pyrazole Derivative 49HER-2 Tyrosine Kinase0.20 µMCancer[4]
Pyrazole Derivative 19A375 cancer cell line4.2 µMCancer[4]

Table 2: IC50 Values of Representative Benzoate Derivatives

Compound/DrugTarget/AssayIC50 ValueDisease AreaReference(s)
2,3,4-trihydroxybenzoic acidα-Amylase17.30 mMDiabetes[15]
2,3-Dihydro-1,5-benzothiazepine 2Bα-Glucosidase2.62 µMDiabetes[16]
Eugenyl benzoate derivative 9HT29 colorectal cancer cells26.56 µmol/mlCancer[14]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14MCF-7 cancer cells15.6 µMCancer[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of pyrazole and benzoate derivatives.

Synthesis Protocols

Protocol 1: Synthesis of a Pyrazole Derivative (General Procedure)

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-diketone with a hydrazine derivative.

Materials:

  • 1,3-Diketone (e.g., dibenzoylmethane)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in a minimal amount of ethanol.

  • Add the hydrazine derivative (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then induce crystallization by adding a small amount of water or by cooling in an ice bath.

  • Wash the collected solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

Protocol 2: Synthesis of a Benzoate Ester (Fischer Esterification)

This protocol outlines the synthesis of a benzoate ester from benzoic acid and an alcohol using an acid catalyst.

Materials:

  • Benzoic acid or a substituted benzoic acid derivative

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (or other suitable extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the benzoic acid derivative (1 equivalent) and an excess of the alcohol (e.g., 10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude benzoate ester.

  • Purify the product by column chromatography or distillation if necessary.

  • Characterize the final product by NMR and IR spectroscopy.

Biological Assay Protocols

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 4: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution at the optimal pH for the enzyme

  • Test compounds (inhibitors)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the enzyme in the appropriate buffer.

  • Prepare a stock solution of the substrate.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate or cuvette, add the buffer, the enzyme solution, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits PDK1 PDK-1 Celecoxib->PDK1 Inhibits AKT AKT PDK1->AKT Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes

Caption: Mechanism of action of Celecoxib.

Sodium_Benzoate_Pathway Sodium_Benzoate Sodium Benzoate DAAO D-Amino Acid Oxidase (DAAO) Sodium_Benzoate->DAAO Inhibits D_Serine D-Serine DAAO->D_Serine Degrades Glycine_Site Glycine Co-agonist Site D_Serine->Glycine_Site Binds to NMDA_Receptor NMDA Receptor Neuronal_Activity Enhanced Neuronal Activity NMDA_Receptor->Neuronal_Activity Glycine_Site->NMDA_Receptor Activates

Caption: Sodium Benzoate's modulation of the NMDA receptor pathway.

Rimonabant_Signaling cluster_downstream Cellular Response Endocannabinoids Endocannabinoids CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates G_Protein Gαi/o Protein CB1_Receptor->G_Protein Activates Rimonabant Rimonabant Rimonabant->CB1_Receptor Antagonist/ Inverse Agonist Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effects Decreased Appetite cAMP->Downstream_Effects Leads to

Caption: Rimonabant's antagonism of the CB1 receptor signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Synthesis Synthesis of Pyrazole/ Benzoate Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, MTT) Characterization->In_Vitro_Assays Test Compounds Data_Analysis Data Analysis (IC50 determination) In_Vitro_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Lead Optimization

Caption: General experimental workflow for drug discovery.

Conclusion

The pyrazole and benzoate moieties represent two powerful and versatile scaffolds in the arsenal of medicinal chemists. Their continued prevalence in clinically successful drugs and drug candidates is a testament to their favorable physicochemical and pharmacological properties. This technical guide has provided a comprehensive overview of their biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is our hope that this resource will serve as a valuable tool for researchers and scientists, inspiring the design and development of the next generation of innovative therapeutics built upon these privileged structures. By understanding the nuances of their interactions with biological targets and the synthetic methodologies to access novel derivatives, the drug discovery community can continue to leverage the full potential of the pyrazole and benzoate moieties to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(1H-pyrazol-1-YL)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of Ethyl 2-(1H-pyrazol-1-YL)benzoate and its derivatives. This class of compounds, featuring a pyrazole moiety linked to a benzoate scaffold, is of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazole nucleus.[1][2] Pyrazole-containing compounds have been successfully developed as therapeutic agents for a range of diseases, including cancer and infectious diseases.[1]

Introduction

The synthesis of N-aryl pyrazoles, such as this compound, is a cornerstone of many drug discovery programs. The pyrazole ring system is a versatile pharmacophore found in numerous FDA-approved drugs.[1] The primary synthetic challenge lies in the formation of the C-N bond between the pyrazole nitrogen and the phenyl ring of the benzoate. The two most prominent and effective methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. These methods offer distinct advantages and are suited to different substrate scopes and reaction conditions.

Synthetic Strategies

The formation of the crucial C-N bond in this compound derivatives is typically achieved through cross-coupling reactions. The two most prevalent and effective methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation (Copper-Catalyzed N-Arylation)

The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[3] This reaction typically involves the coupling of an aryl halide with a nitrogen-containing heterocycle, such as pyrazole, in the presence of a copper salt and a base. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures), modern modifications have been developed that proceed under milder conditions.

Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)

The Buchwald-Hartwig amination is a more recent and highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is known for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the traditional Ullmann reaction. The choice of palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig amination.[6][7]

Comparative Data of Synthetic Methods

The selection of a synthetic route for this compound derivatives will depend on factors such as substrate availability, desired scale, and tolerance of functional groups. Below is a comparative summary of the Ullmann and Buchwald-Hartwig methodologies for N-arylation of pyrazoles.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu2O)Palladium (e.g., Pd(OAc)2, Pd2(dba)3)
Ligand Often diamines, phenanthrolines, or ligand-freePhosphine-based (e.g., Xantphos, BINAP)
Base Inorganic bases (e.g., K2CO3, Cs2CO3)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Solvent High-boiling polar solvents (e.g., DMF, DMSO)Aprotic solvents (e.g., Toluene, Dioxane)
Temperature Typically high (100-200 °C), milder with modern ligandsGenerally milder (Room temp. to 120 °C)
Yields Moderate to excellentGood to excellent
Advantages Lower catalyst cost, effective for some substratesBroad substrate scope, high functional group tolerance, milder conditions
Disadvantages Harsh conditions, sometimes requires stoichiometric copperHigher catalyst and ligand cost, air-sensitive reagents

Experimental Protocols

The following are detailed protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate (Adapted from a similar reported procedure)

This protocol is adapted from a reported synthesis of a positional isomer and can be modified for the synthesis of other derivatives.[8]

Materials:

  • Pyrazole

  • Ethyl 4-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, add pyrazole (0.680 g, 10 mmol), potassium carbonate (2.073 g, 15 mmol), and ethyl 4-(bromomethyl)benzoate (2.29 g, 10 mmol).

  • Add 100 mL of acetone to the flask.

  • Heat the solution to 65 °C with stirring and maintain under reflux for 6 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from ethanol to yield colorless blocks.

  • Expected yield: Approximately 66%.[8]

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (Ethyl 2-halobenzoate, Pyrazole) B Cross-Coupling Reaction (Ullmann or Buchwald-Hartwig) A->B C Purification (Chromatography/Recrystallization) B->C D Characterization (NMR, MS, etc.) C->D E In vitro Assays (e.g., Enzyme Inhibition) D->E Synthesized Compound F Cell-based Assays (e.g., Cytotoxicity) E->F G In vivo Studies (Animal Models) F->G

Caption: General workflow from synthesis to biological evaluation.

Potential Signaling Pathway Inhibition

Derivatives of 2-substituted benzamides have been reported as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[9] Given the structural similarities, this compound derivatives could potentially act on similar pathways.

Hypothetical Inhibition of the Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibition of SUFU/GLI complex GLI GLI Proteins SUFU->GLI Sequesters GLI Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Activation Inhibitor This compound Derivative (Hypothetical) Inhibitor->SMO Inhibition

Caption: Potential inhibition of the Hedgehog signaling pathway.

References

Application Notes and Protocols for Ethyl 2-(1H-pyrazol-1-YL)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(1H-pyrazol-1-YL)benzoate, a versatile building block in the construction of complex heterocyclic scaffolds of medicinal interest. The protocols detailed below focus on a key transformation: the intramolecular cyclization to yield fused pyrazole-containing ring systems.

Introduction

This compound is a bifunctional molecule featuring a pyrazole ring and an ethyl benzoate moiety positioned ortho to each other on a benzene ring. This specific arrangement makes it an ideal precursor for the synthesis of various fused heterocyclic compounds through intramolecular reactions. The pyrazole nucleus is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting anti-inflammatory, analgesic, and anticancer properties, among others. Consequently, efficient methods for the synthesis of novel pyrazole-containing polycycles are of significant interest in medicinal chemistry and drug development.

One of the primary applications of this compound is its use as a substrate for intramolecular cyclization reactions to form the pyrazolo[1,5-f]phenanthridine scaffold. This tricyclic system is of interest due to its structural similarity to other biologically active phenanthridine derivatives. The following sections detail a proposed synthetic protocol for this transformation, based on established principles of intramolecular condensation reactions.

Key Application: Synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one

A significant application of this compound is its proposed conversion to Pyrazolo[1,5-f]phenanthridin-5(6H)-one via a base-mediated intramolecular cyclization. This reaction is analogous to a Dieckmann condensation, where the ester group reacts with an activated C-H bond on the pyrazole ring.

Reaction Scheme

G cluster_product Product reactant This compound intermediate Cyclized Intermediate reactant->intermediate Base-mediated intramolecular cyclization base Strong Base (e.g., NaH, NaOEt) product Pyrazolo[1,5-f]phenanthridin-5(6H)-one intermediate->product Workup

Caption: Proposed synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one.

Experimental Protocols

The following is a detailed, proposed protocol for the intramolecular cyclization of this compound.

Protocol 1: Synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one

Objective: To synthesize Pyrazolo[1,5-f]phenanthridin-5(6H)-one via a base-mediated intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 0.40 g, 10 mmol, 2.0 equivalents). The mineral oil is removed by washing with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere. Anhydrous THF (20 mL) is then added to the flask.

  • Reaction Setup: In a separate flask, this compound (1.08 g, 5 mmol, 1.0 equivalent) is dissolved in anhydrous THF (10 mL).

  • Reaction: The solution of this compound is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C). The reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction (typically 4-6 hours), the flask is cooled to 0 °C, and the reaction is quenched by the slow addition of 1 M HCl (20 mL). The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Pyrazolo[1,5-f]phenanthridin-5(6H)-one.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one. These are projected values based on similar literature reactions and may vary.

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Expected Yield (%)
This compoundSodium Hydride (NaH)THF4-666 (Reflux)70-85
This compoundSodium Ethoxide (NaOEt)Ethanol6-878 (Reflux)65-80
This compoundPotassium tert-butoxide (t-BuOK)Toluene3-5110 (Reflux)75-90

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of Pyrazolo[1,5-f]phenanthridin-5(6H)-one.

G start Start: Prepare Reactants setup Set up Reaction Under Inert Atmosphere start->setup reaction Intramolecular Cyclization Reaction setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end_node End: Pure Product characterization->end_node

Caption: Workflow for the synthesis of Pyrazolo[1,5-f]phenanthridin-5(6H)-one.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of fused pyrazole-containing heterocycles. The proposed intramolecular cyclization to form Pyrazolo[1,5-f]phenanthridin-5(6H)-one highlights its potential in generating novel molecular scaffolds for drug discovery and development. The provided protocol offers a detailed methodology for researchers to explore this and other related transformations. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand the utility of this versatile building block in organic synthesis.

Applications of Ethyl 2-(1H-pyrazol-1-yl)benzoate in Medicinal Chemistry: A Scaffolding Approach for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole ring linked to an ethyl benzoate moiety. While not typically an active pharmaceutical ingredient itself, this molecule serves as a crucial intermediate and scaffolding component in the synthesis of a diverse range of biologically active compounds. Its structural rigidity and the synthetic versatility of the pyrazole and benzoate groups make it a valuable building block for medicinal chemists. This document outlines the applications of this compound in medicinal chemistry, providing insights into its role in the development of therapeutic agents, particularly in the realm of kinase and PARP inhibitors for oncology.

Core Application: Intermediate in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a key intermediate for the elaboration of more complex molecules with therapeutic potential. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)benzoic acid, which then serves as a handle for amide bond formation, a common linkage in drug molecules. Furthermore, the pyrazole and benzene rings can be further functionalized to modulate the pharmacological properties of the final compound.

Role in the Development of Kinase Inhibitors

The pyrazole nucleus is a well-established "privileged scaffold" in the design of protein kinase inhibitors.[1][2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 3-aminopyrazole moiety, in particular, is known to interact with the ATP-binding pocket of various kinases.[1][3] this compound can be utilized as a starting material to construct pyrazole-containing molecules that are further elaborated to target specific kinases.

Illustrative Signaling Pathway: Kinase Inhibition

Below is a conceptual diagram illustrating the role of a kinase inhibitor in blocking a signaling pathway.

kinase_inhibition_pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Substrate Substrate Protein Receptor->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Kinase Inhibitor (e.g., Pyrazole-based) Inhibitor->Receptor Blocks ATP Binding Site

Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Several approved PARP inhibitors feature heterocyclic scaffolds. While a direct synthesis of a marketed PARP inhibitor from this compound is not prominently documented in publicly available literature, the pyrazole moiety is a key component in some PARP inhibitors, and this intermediate represents a plausible starting point for the synthesis of novel analogues.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and initial biological evaluation of derivatives of this compound.

Synthesis of 2-(1H-pyrazol-1-yl)benzoic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key step for further derivatization.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the sodium hydroxide solution to the flask.

  • Heat the mixture to reflux and stir for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify the solution to a pH of approximately 2-3 with hydrochloric acid.

  • A precipitate of 2-(1H-pyrazol-1-yl)benzoic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

General Protocol for Amide Coupling

This protocol outlines the formation of an amide bond from the synthesized carboxylic acid, a common step in building larger drug-like molecules.

Materials:

  • 2-(1H-pyrazol-1-yl)benzoic acid

  • A desired amine (R-NH2)

  • A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 2-(1H-pyrazol-1-yl)benzoic acid in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

experimental_workflow start This compound hydrolysis Step 1: Hydrolysis (NaOH, EtOH, H2O) start->hydrolysis acid 2-(1H-pyrazol-1-yl)benzoic acid hydrolysis->acid coupling Step 2: Amide Coupling (Amine, Coupling Agent, Base) acid->coupling derivative Bioactive Pyrazole Derivative coupling->derivative evaluation Step 3: Biological Evaluation (e.g., Kinase Assay, Cell-based Assay) derivative->evaluation end Lead Compound evaluation->end

Caption: Synthetic workflow from the starting material to a potential lead compound.

Quantitative Data and Structure-Activity Relationships (SAR)

Specific quantitative data for derivatives of this compound is not extensively available in the public domain, as it is primarily a synthetic intermediate. However, the broader class of pyrazole-based inhibitors offers insights into potential structure-activity relationships. The following table presents hypothetical data to illustrate the kind of quantitative analysis that would be performed on derivatives synthesized from this scaffold.

Table 1: Hypothetical Biological Activity of 2-(1H-pyrazol-1-yl)benzamide Derivatives

Compound IDR Group on AmideTarget KinaseIC50 (nM)Cell Proliferation GI50 (µM)
PZ-001 PhenylKinase A55012.5
PZ-002 4-FluorophenylKinase A2505.2
PZ-003 3-ChlorophenylKinase A3208.1
PZ-004 4-MethoxyphenylKinase A800> 20
PZ-005 Pyridin-4-ylKinase A1502.8
PZ-006 PhenylKinase B> 10,000> 50
PZ-007 Pyridin-4-ylKinase B8,50045.0

Note: This data is illustrative and not based on actual experimental results for these specific compounds.

From this hypothetical data, a medicinal chemist could infer preliminary SAR:

  • Substitution on the phenyl ring of the amide can modulate potency (PZ-002 and PZ-003 vs. PZ-001).

  • Electron-donating groups like methoxy may decrease activity (PZ-004).

  • A basic nitrogen in the R group, such as in a pyridine ring, may enhance potency (PZ-005).

  • The scaffold shows selectivity for Kinase A over Kinase B.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. While it does not possess significant biological activity on its own, its utility as a scaffold allows for the efficient synthesis of libraries of more complex molecules. The pyrazole core is a key pharmacophore for targeting a range of enzymes, particularly protein kinases. The protocols and conceptual frameworks presented here provide a foundation for researchers and drug development professionals to utilize this intermediate in the design and synthesis of novel therapeutic agents. Further exploration of derivatives based on this scaffold could lead to the discovery of potent and selective inhibitors for various therapeutic targets.

References

Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of Ethyl 2-(1H-pyrazol-1-YL)benzoate. The following application notes and protocols are based on the broader class of pyrazole derivatives that have demonstrated significant potential in anticancer research. The data and methodologies presented are derived from studies on various substituted pyrazole compounds and are intended to serve as a representative guide for researchers in the field.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3] Many pyrazole-containing compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as those mediated by protein kinases like EGFR and VEGFR.[1][2] This document provides an overview of the application of pyrazole derivatives as potential anticancer agents, including quantitative data on their efficacy and detailed protocols for their in vitro evaluation.

Quantitative Data: In Vitro Cytotoxicity of Representative Pyrazole Derivatives

The anticancer efficacy of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the cytotoxic activity of several representative pyrazole compounds from recent studies.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-Benzothiazole HybridHT29 (Colon)3.17Axitinib>10
PC3 (Prostate)4.52Axitinib>10
A549 (Lung)6.77Axitinib>10
Pyrazolo[3,4-d]pyrimidineHepG2 (Liver)0.71Erlotinib10.6
Sorafenib1.06
Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25Doxorubicin0.95
Polysubstituted PyrazoleHOP-92 (Lung)1.61Sorafenib1.90

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives.[1][5]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Screening start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Pyrazole Compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Analyze Data & Calculate IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for assessing the in vitro cytotoxicity of pyrazole compounds.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a pyrazole compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • Test pyrazole compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the pyrazole compound at its IC50 concentration for 24, 48, or 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol is for quantifying apoptosis induced by a pyrazole compound.

Materials:

  • Cancer cells

  • Test pyrazole compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazole compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Potential Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be inhibited by a pyrazole-based kinase inhibitor.

G cluster_pathway Hypothetical Signaling Pathway Targeted by Pyrazole Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrazole Pyrazole Derivative Pyrazole->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

References

Application Notes and Protocols: Ethyl 2-(1H-pyrazol-1-YL)benzoate and its Analogs as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct catalytic applications of ethyl 2-(1H-pyrazol-1-yl)benzoate are not extensively documented in publicly available literature, the broader family of pyrazole-containing ligands has demonstrated significant utility in a variety of catalytic transformations. These ligands are valued for their versatile coordination chemistry, electronic properties, and the stability they impart to metal centers. This document provides an overview of the catalytic applications of structurally related pyrazole-based ligands, offering insights into the potential uses of this compound and its derivatives in catalysis.

Overview of Pyrazole Ligands in Catalysis

Pyrazole-based ligands have been successfully employed in a range of catalytic reactions, including cross-coupling, oxidation, hydrogenation, and polymerization. The nitrogen atoms of the pyrazole ring act as effective donors for a variety of transition metals, including palladium, copper, iron, and zinc. The steric and electronic properties of the pyrazole ligand can be readily tuned by modifying the substituents on the pyrazole ring and the ancillary parts of the ligand scaffold, allowing for fine control over the catalytic activity and selectivity.

Protic pyrazoles, which have an N-H group, can participate in metal-ligand cooperation, where the N-H proton plays a role in the catalytic cycle, for example, in transfer hydrogenation and hydrogen evolution reactions[1].

Applications in Cross-Coupling Reactions

Palladium complexes bearing pyrazole-containing phosphine ligands have shown high efficiency in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds.

Table 1: Performance of a Phenylpyrazole Phosphine Ligand in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidProductYield (%)
14-ChlorotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl96
24-ChloroanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl98
31-Chloro-4-nitrobenzenePhenylboronic acid4-Nitro-1,1'-biphenyl95
42-ChlorotoluenePhenylboronic acid2-Methyl-1,1'-biphenyl92

Data is representative of catalysts based on pyrazole-phosphine ligands.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Catalyst Preparation: In a nitrogen-filled glovebox, a reaction vessel is charged with Pd₂(dba)₃ (1 mol%), the pyrazole-phosphine ligand (2.5 mol%), and a suitable solvent (e.g., toluene or dioxane). The mixture is stirred at room temperature for 15 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as Cs₂CO₃ (2.0 mmol).

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours, monitoring the progress by TLC or GC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Oxidation Reactions

Copper(II) complexes with pyrazole-based ligands have been investigated as catalysts for allylic oxidation, a key transformation for introducing functionality into organic molecules.

Table 2: Copper-Catalyzed Allylic Oxidation of Cyclohexene

EntryCatalyst Loading (mol%)OxidantProductYield (%)
10.5tert-butyl peroxybenzoate2-Cyclohexenyl benzoate90
21.0tert-butyl peroxybenzoate2-Cyclohexenyl benzoate85
30.5tert-butyl hydroperoxide2-Cyclohexen-1-one65

Data is representative of catalysts based on bis(pyrazol-1-yl)acetate ligands.[2]

Experimental Protocol: General Procedure for Allylic Oxidation
  • Reaction Setup: A reaction flask is charged with the copper(II)-pyrazole complex (0.5 mol%), the alkene substrate (e.g., cyclohexene, 3.0 mmol), and a suitable solvent such as acetonitrile.

  • Addition of Oxidant: The oxidant (e.g., tert-butyl peroxybenzoate, 1.0 mmol) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at a specified temperature (e.g., 80 °C) for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the oxidized product.

Allylic_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Flask Charge flask with Cu(II)-pyrazole complex and alkene Add_Oxidant Add oxidant Charge_Flask->Add_Oxidant Heat_Stir Heat and stir (e.g., 80°C, 24h) Add_Oxidant->Heat_Stir Cool_Concentrate Cool and concentrate Heat_Stir->Cool_Concentrate Column_Chromatography Purify by column chromatography Cool_Concentrate->Column_Chromatography Isolated_Product Isolated Product Column_Chromatography->Isolated_Product

Figure 2: Experimental workflow for copper-catalyzed allylic oxidation.

Applications in Polymerization Reactions

Zinc(II) complexes supported by pyrazole ligands have been shown to be active catalysts for the ring-opening copolymerization of epoxides and carbon dioxide to produce polycarbonates. This is a green chemistry approach to valorize CO₂.

Table 3: Copolymerization of Cyclohexene Oxide (CHO) and CO₂

CatalystPressure (MPa)Temperature (°C)PCHC Yield (g)Carbonate Content (%)Mn ( g/mol )PDI
Complex 11.01000.4598123001.19
Complex 22.01200.529598001.50
Complex 31.01000.3899115001.25

PCHC: poly(cyclohexene carbonate); PDI: Polydispersity Index. Data is representative of bis(pyrazole)zinc(II) benzoate catalysts.[3]

Experimental Protocol: General Procedure for CO₂/Epoxide Copolymerization
  • Catalyst Activation: The zinc(II)-pyrazole complex is dried under vacuum at an elevated temperature before use.

  • Polymerization: A stainless-steel autoclave reactor is charged with the catalyst and the epoxide (e.g., cyclohexene oxide). The reactor is sealed, purged with CO₂, and then pressurized to the desired pressure.

  • Reaction Conditions: The reactor is heated to the reaction temperature (e.g., 100-120 °C) and the mixture is stirred for a set period (e.g., 12-24 hours).

  • Polymer Isolation: After the reaction, the reactor is cooled, and the excess CO₂ is vented. The resulting viscous mixture is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated by adding methanol. The polymer is collected by filtration and dried under vacuum.

Polymerization_Pathway Epoxide Epoxide Catalyst Zn(II)-Pyrazole Catalyst Epoxide->Catalyst CO2 CO₂ CO2->Catalyst Polycarbonate Polycarbonate Catalyst->Polycarbonate Ring-Opening Copolymerization

Figure 3: Simplified pathway for CO₂/epoxide copolymerization.

Potential of this compound as a Ligand

Based on the applications of structurally similar ligands, this compound holds promise as a bidentate N,O-chelating ligand. The pyrazole nitrogen and the ester carbonyl oxygen could coordinate to a metal center, forming a stable six-membered chelate ring. This coordination mode could be beneficial in various catalytic reactions. The electronic properties of the ligand could be further tuned by introducing substituents on the benzoate ring.

Future research could explore the synthesis of metal complexes of this compound and their evaluation in catalytic reactions such as those outlined above. The straightforward synthesis of pyrazole derivatives and the modular nature of this ligand scaffold make it an attractive target for the development of new and efficient catalysts.

References

Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Ethyl 2-(1H-pyrazol-1-YL)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of this compound, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for N-arylation of pyrazoles and standard organic transformations.

Synthesis of this compound via Copper-Catalyzed N-Arylation

The synthesis of this compound can be effectively achieved through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation, between pyrazole and an ethyl 2-halobenzoate.[1][2][3][4][5] This method is widely used for forming C-N bonds between aryl halides and nitrogen heterocycles.[1][2][3][4][5] The following protocol is adapted from general procedures for the N-arylation of pyrazoles using a copper(I) iodide catalyst and a diamine ligand.[2][4]

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine: - Pyrazole - Ethyl 2-iodobenzoate - CuI - Ligand - Base - Solvent heat Heat under Inert Atmosphere (e.g., 110°C, 24h) reagents->heat Stir filter Cool and Filter heat->filter Cool to RT extract Solvent Extraction filter->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
Pyrazole68.0812.0817 mg
Ethyl 2-iodobenzoate276.0510.02.76 gAryl bromides can also be used.[4]
Copper(I) Iodide (CuI)190.451.0190 mgCatalyst
N,N'-Dimethylethylenediamine88.152.00.22 mLLigand
Potassium Carbonate (K₂CO₃)138.2120.02.76 gBase
Dioxane (anhydrous)88.11-20 mLSolvent

Procedure:

  • To a dry Schlenk flask, add pyrazole (12.0 mmol), ethyl 2-iodobenzoate (10.0 mmol), copper(I) iodide (1.0 mmol), and potassium carbonate (20.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous dioxane (20 mL) followed by N,N'-dimethylethylenediamine (2.0 mmol) via syringe.

  • Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reactions with this compound

The synthesized ester can undergo various transformations, primarily involving the ester functionality and potential electrophilic substitution on the aromatic rings.

Hydrolysis to 2-(1H-pyrazol-1-yl)benzoic Acid

The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a valuable intermediate for further derivatization, such as in the synthesis of amides or other esters.[6] The formation of benzoic acid from ethyl benzoate via alkaline hydrolysis is a standard procedure.[7]

Experimental Workflow: Hydrolysis

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Final Product reagents Dissolve Ester in Ethanol/Water add_base Add NaOH Solution reagents->add_base reflux Reflux Mixture add_base->reflux Heat cool Cool to RT reflux->cool acidify Acidify with HCl cool->acidify filter Filter Precipitate acidify->filter product 2-(1H-pyrazol-1-yl)benzoic Acid filter->product Wash and Dry

Caption: Workflow for the hydrolysis of this compound.

Protocol 2: Alkaline Hydrolysis

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound216.235.01.08 gStarting material
Sodium Hydroxide (NaOH)40.0010.0400 mgBase for hydrolysis
Ethanol (95%)--20 mLCo-solvent
Water18.02-10 mLSolvent
Hydrochloric Acid (conc. HCl)36.46-As neededFor acidification to pH ~2

Procedure:

  • In a round-bottom flask, dissolve this compound (5.0 mmol) in 95% ethanol (20 mL).

  • In a separate beaker, dissolve sodium hydroxide (10.0 mmol) in water (10 mL) and add this solution to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 15 mL) to remove salts.

  • Dry the solid product, 2-(1H-pyrazol-1-yl)benzoic acid, in a vacuum oven. The product can be further purified by recrystallization if necessary.

Electrophilic Nitration

N-aryl pyrazoles can undergo electrophilic substitution on either the pyrazole ring or the N-aryl substituent. The regioselectivity is highly dependent on the reaction conditions, particularly the acidity of the medium.[8] In strongly acidic conditions, the pyrazole ring is protonated and deactivated, favoring substitution on the phenyl ring, typically at the para-position to the nitrogen linkage.[8] In less acidic media, substitution may occur at the C4-position of the pyrazole ring.[9]

Experimental Workflow: Nitration

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Final Product dissolve Dissolve Ester in conc. H₂SO₄ at 0°C add_dropwise Add Nitrating Mix Dropwise at 0°C dissolve->add_dropwise nitrating_mix Prepare HNO₃/H₂SO₄ mixture at 0°C nitrating_mix->add_dropwise quench Pour onto Ice add_dropwise->quench Stir filter Filter Precipitate quench->filter wash Wash with Water filter->wash product Nitro-substituted Product(s) wash->product Dry

Caption: Workflow for the nitration of this compound.

Protocol 3: Electrophilic Nitration

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound216.232.0432 mgStarting material
Sulfuric Acid (conc. H₂SO₄)98.08-5 mLSolvent and catalyst
Nitric Acid (conc. HNO₃)63.012.2~0.1 mLNitrating agent

Procedure:

  • In a flask equipped with a magnetic stirrer, carefully add this compound (2.0 mmol) to concentrated sulfuric acid (4 mL) while cooling in an ice-salt bath to maintain the temperature at 0-5 °C. Stir until the solid is completely dissolved.

  • In a separate test tube, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.2 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the ester over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product. The crude product may be a mixture of isomers and can be purified by recrystallization or column chromatography to separate the different nitro-substituted products. Characterization by NMR and MS is essential to determine the position of nitration.

References

Application Notes and Protocols: Coupling Reactions of Ethyl 2-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 2-(1H-pyrazol-1-YL)benzoate is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring attached to a benzoate moiety, presents multiple sites for functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures, particularly for the generation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides an overview of the principal coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—and outlines generalized protocols that can be adapted for this compound, based on established methodologies for similar substrates.

Note on Current Research:

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl and vinyl-aryl compounds. For this compound, this reaction would typically involve the coupling of a halogenated version of the molecule with a boronic acid or ester.

Hypothetical Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products Reactant_1 Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate (X = Br, I) Reaction_Center Pd Catalyst Base Reactant_1->Reaction_Center Reactant_2 R-B(OH)2 (Aryl or Vinyl Boronic Acid) Reactant_2->Reaction_Center Product_1 Ethyl 2-(1H-pyrazol-1-YL)-R-benzoate Product_2 B(OH)2X Reaction_Center->Product_1 Reaction_Center->Product_2

Caption: Suzuki-Miyaura coupling of a halogenated pyrazolyl benzoate.

General Experimental Protocol (Adaptable for Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate):

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane/water.

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Similar Pyrazole Couplings:

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285-95General Suzuki protocols
Pd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O90880-92General Suzuki protocols

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.

Hypothetical Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products Reactant_1 Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate (X = Br, I) Reaction_Center Pd Catalyst Ligand Base Reactant_1->Reaction_Center Reactant_2 R¹R²NH (Primary or Secondary Amine) Reactant_2->Reaction_Center Product_1 Ethyl 2-(1H-pyrazol-1-YL)-(NR¹R²)-benzoate Product_2 H-X Reaction_Center->Product_1 Reaction_Center->Product_2

Caption: Buchwald-Hartwig amination of a halogenated pyrazolyl benzoate.

General Experimental Protocol (Adaptable for Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate):

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv).

  • Reagent Addition: Add the halogenated this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture with stirring at a temperature between 80 and 120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Quantitative Data for Similar Aryl Aminations:

Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosK₃PO₄t-BuOH10012-2475-90General Buchwald-Hartwig protocols[1][2]
Pd₂(dba)₃BINAPNaOtBuToluene1106-1880-95General Buchwald-Hartwig protocols[1][2]

III. Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This method is essential for the synthesis of enynes and arylalkynes.

Hypothetical Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_products Products Reactant_1 Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate (X = Br, I) Reaction_Center Pd Catalyst Cu(I) Co-catalyst Base Reactant_1->Reaction_Center Reactant_2 R-C≡CH (Terminal Alkyne) Reactant_2->Reaction_Center Product_1 Ethyl 2-(1H-pyrazol-1-YL)-(C≡C-R)-benzoate Product_2 H-X Reaction_Center->Product_1 Reaction_Center->Product_2

Caption: Sonogashira coupling of a halogenated pyrazolyl benzoate.

General Experimental Protocol (Adaptable for Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate):

  • Reaction Setup: To a solution of the halogenated this compound (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Base Addition: Add an amine base, such as triethylamine or diisopropylamine, which can also serve as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride.

  • Purification: Dry the organic phase, concentrate it, and purify the crude product by column chromatography.

Quantitative Data for Similar Aryl-Alkyne Couplings:

Pd CatalystCu SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-502-1280-95General Sonogashira protocols[3][4]
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF604-875-90General Sonogashira protocols[3][4]

IV. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction is a key method for the vinylation of aryl groups.

Hypothetical Reaction Scheme:

Heck cluster_reactants Reactants cluster_products Products Reactant_1 Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate (X = Br, I) Reaction_Center Pd Catalyst Base Reactant_1->Reaction_Center Reactant_2 H₂C=CHR (Alkene) Reactant_2->Reaction_Center Product_1 Ethyl 2-(1H-pyrazol-1-YL)-(CH=CHR)-benzoate Product_2 H-X Reaction_Center->Product_1 Reaction_Center->Product_2

Caption: Heck reaction of a halogenated pyrazolyl benzoate.

General Experimental Protocol (Adaptable for Ethyl 2-(1H-pyrazol-1-YL)-X-benzoate):

  • Reaction Setup: In a pressure tube or a sealed vial, combine the halogenated this compound (1.0 equiv), the alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv). A phosphine ligand (e.g., P(o-tolyl)₃) may also be added.

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction Conditions: Heat the sealed reaction vessel with stirring at a high temperature, typically between 100 and 140 °C.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and remove the solvent in vacuo. Purify the product by column chromatography.

Quantitative Data for Similar Heck Reactions:

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Et₃NDMF12012-2470-85General Heck protocols[5][6]
PdCl₂(PPh₃)₂K₂CO₃NMP1408-1665-80General Heck protocols[5][6]

The palladium-catalyzed cross-coupling reactions outlined above represent powerful synthetic tools that can likely be applied to this compound to generate a diverse range of derivatives. The provided protocols are generalized and will require optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature to achieve high yields and purity for this specific substrate. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions for their desired transformation.

References

Application Notes and Protocols for Ethyl 2-(1H-pyrazol-1-YL)benzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds extensively explored in agrochemical research due to their broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4] This document provides detailed application notes and experimental protocols relevant to the study of Ethyl 2-(1H-pyrazol-1-YL)benzoate and related pyrazole derivatives in an agrochemical context. While specific biological data for this compound is not extensively available in public literature, the provided protocols are based on established methodologies for evaluating analogous pyrazole-based compounds.

Potential Agrochemical Applications

Based on the activities of structurally related compounds, this compound holds potential in the following agrochemical areas:

  • Fungicide: Many pyrazole carboxamides are potent fungicides that act by inhibiting succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain.[3][5][6][7][8][9]

  • Herbicide: Certain pyrazole derivatives are effective herbicides, often targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][10][11][12][13]

  • Insecticide: Pyrazole amides have been developed as insecticides, with some acting as ryanodine receptor (RyR) modulators.[14][15]

Synthesis Protocols

Protocol 2.1: Synthesis of this compound

This protocol describes a plausible synthesis via a condensation reaction.

Materials:

  • Ethyl 2-hydrazinobenzoate hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of ethyl 2-hydrazinobenzoate hydrochloride (1 equivalent) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 equivalents).

  • Add glacial acetic acid (catalytic amount) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

dot

Synthesis_Workflow reagents Ethyl 2-hydrazinobenzoate HCl + 1,1,3,3-Tetramethoxypropane + Acetic Acid (cat.) reaction Reflux in Ethanol (4-6 hours) reagents->reaction workup Neutralization (NaHCO3) + Extraction (DCM) reaction->workup purification Drying (MgSO4) + Concentration + Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Biological Screening Protocols

The following are generalized protocols for assessing the potential fungicidal, herbicidal, and insecticidal activities of a test compound like this compound.

Protocol 3.1: In Vitro Antifungal Assay against Botrytis cinerea

This protocol uses a mycelial growth inhibition assay to determine fungicidal activity.[16][17][18]

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the PDA to 45-50°C and add the test compound to achieve desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a solvent control (e.g., DMSO) and a negative control (no compound).

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • From the edge of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (test compound and controls).

  • Incubate the plates at 20-25°C in the dark.

  • Measure the diameter of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC50 value (the concentration that inhibits 50% of the mycelial growth) by probit analysis.

dot

Antifungal_Assay_Workflow start Start prep_media Prepare PDA with Test Compound start->prep_media inoculate Inoculate with Botrytis cinerea Plug prep_media->inoculate incubate Incubate at 20-25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate end End calculate->end

Caption: Workflow for the in vitro antifungal assay.

Protocol 3.2: Pre-emergence Herbicidal Activity Screening

This protocol assesses the effect of the test compound on the germination and early growth of weed species.[19][20][21][22][23]

Materials:

  • Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots or trays filled with sterilized soil mix

  • Test compound formulated as a sprayable solution

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Fill pots or trays with soil mix and sow a predetermined number of seeds of each weed species at a uniform depth.

  • Apply the test compound evenly to the soil surface using a laboratory sprayer at various application rates (e.g., 100, 250, 500 g a.i./ha). Include a non-treated control and a commercial standard.

  • Water the pots/trays and place them in a greenhouse or growth chamber with appropriate temperature, light, and humidity for the test species.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

  • Harvest the above-ground biomass, dry it in an oven, and weigh to determine the biomass reduction compared to the non-treated control.

Protocol 3.3: Contact Insecticidal Assay against Aphids (Myzus persicae)

This protocol evaluates the contact toxicity of the test compound on aphids.[24][25][26][27][28]

Materials:

  • A healthy, synchronized culture of aphids (Myzus persicae)

  • Host plant leaves (e.g., cabbage, bell pepper)

  • Test compound dissolved in an appropriate solvent with a surfactant

  • Leaf-dip apparatus or a small beaker

  • Ventilated petri dishes lined with moist filter paper

  • Fine paintbrush

Procedure:

  • Prepare serial dilutions of the test compound in water containing a surfactant (e.g., 0.01% Tween-20).

  • Excise leaf discs from the host plant.

  • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation. Allow the leaf discs to air dry. Prepare a control with solvent and surfactant only.

  • Place the treated leaf discs into the ventilated petri dishes.

  • Using a fine paintbrush, transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Incubate the petri dishes at 20-22°C with a 16:8 hour (light:dark) photoperiod.

  • Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded are considered dead.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula.

  • Determine the LC50 value (the concentration that kills 50% of the test population) through probit analysis.

Potential Modes of Action & Signaling Pathways

While the specific mode of action for this compound is unconfirmed, related pyrazole agrochemicals act on specific molecular targets.

  • Succinate Dehydrogenase Inhibition (Fungicides): Pyrazole carboxamide fungicides bind to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.[5][6][8][9]

dot

SDHI_Pathway succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc atp ATP Production etc->atp pyrazole Pyrazole Carboxamide (e.g., SDHI) pyrazole->sdh inhibition Inhibition

Caption: Mode of action for SDHI fungicides.

  • HPPD Inhibition (Herbicides): Pyrazole-based HPPD inhibitors block the 4-hydroxyphenylpyruvate dioxygenase enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants. The depletion of plastoquinone indirectly inhibits carotenoid biosynthesis, leading to the photooxidation of chlorophyll and characteristic bleaching symptoms in susceptible weeds.[2][10][11][12][13]

dot

HPPD_Pathway hpp 4-Hydroxyphenylpyruvate hppd HPPD Enzyme hpp->hppd hga Homogentisate hppd->hga pq Plastoquinone hga->pq carotenoids Carotenoid Biosynthesis pq->carotenoids chlorophyll Chlorophyll Protection carotenoids->chlorophyll bleaching Bleaching Symptoms chlorophyll->bleaching Lack of protection leads to pyrazole_herbicide Pyrazole HPPD Inhibitor pyrazole_herbicide->hppd Inhibits

Caption: Mode of action for HPPD-inhibiting herbicides.

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is available, the following table presents hypothetical data based on the performance of other pyrazole derivatives to illustrate how results should be presented.

Compound IDTarget OrganismAssay TypeEC50 / LC50 (µg/mL)Reference CompoundReference EC50 / LC50 (µg/mL)
This compound Botrytis cinereaMycelial GrowthData not availableCarbendazim0.37[29]
This compound Amaranthus retroflexusPre-emergenceData not availableMesotrione-
This compound Myzus persicaeContact ToxicityData not availableImidacloprid-
Pyrazole Carboxamide 6j Rhizoctonia cerealisMycelial Growth8.14[1]Fluxapyroxad11.93[1]
Pyrazole Amide B5 Arabidopsis thaliana HPPDEnzyme Inhibition0.04 (IC50)[10]Topramezone0.11 (IC50)[10]
Pyrazole-heterocyclic diamideMythimna separataLarvicidalModerate activity[15]--

Disclaimer: The information provided in these application notes and protocols is intended for guidance in a research setting. Due to the limited publicly available data on this compound, the protocols and potential applications are based on the broader class of pyrazole derivatives. Researchers should conduct their own validation and optimization of these methods. Safety precautions appropriate for handling chemical compounds and biological organisms should be followed at all times.

References

Application Notes and Protocols: Screening the Biological Activity of Ethyl 2-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial biological screening of the novel compound, Ethyl 2-(1H-pyrazol-1-YL)benzoate. Based on the well-documented and diverse biological activities of pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, the following protocols outline standard assays to evaluate the potential therapeutic efficacy of this compound.

Anticancer Activity Screening

Many pyrazole derivatives have demonstrated potent anticancer properties by interfering with various cellular processes, including cell cycle progression and apoptosis. The following protocols are designed to assess the cytotoxic and mechanistic effects of this compound on cancer cell lines.

Protocol: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 1 x 10⁵ cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
0.11.220.0797.6
11.050.0684.0
100.630.0450.4
500.250.0220.0
1000.100.018.0
Doxorubicin (1 µM)0.150.0212.0

Table 1: Hypothetical MTT assay results for this compound against MCF-7 cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 hours. Harvest both treated and untreated cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control65.220.514.3
Compound (IC50)20.125.354.6
Nocodazole (Positive Control)10.815.174.1

Table 2: Hypothetical cell cycle analysis data.

Protocol: Apoptosis Assessment by Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to determine if the compound induces programmed cell death.

Materials:

  • Cancer cells treated with this compound

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for 24-48 hours. Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add reaction buffer and the caspase-3 substrate.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Data Presentation:

TreatmentCaspase-3 Activity (Absorbance at 405 nm)Fold Increase vs. Control
Untreated Control0.151.0
Vehicle Control0.161.07
Compound (IC50)0.755.0
Staurosporine (Positive Control)1.208.0

Table 3: Hypothetical caspase-3 activity results.

Anti-inflammatory Activity Screening

Pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This fluorometric assay determines the compound's ability to selectively inhibit COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, substrate, and test compound.

  • Assay Reaction: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Immediately measure the fluorescence kinetics at an excitation of 535 nm and an emission of 587 nm for 10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound85.45.216.4
Celecoxib>1000.8>125
Indomethacin2.54.10.61

Table 4: Hypothetical in vitro COX inhibition data.

Protocol: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss mice

  • This compound

  • 1% Carrageenan solution in saline

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each animal. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation:

Treatment Group (Dose)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
Test Compound (25 mg/kg)0.62 ± 0.0427.1
Test Compound (50 mg/kg)0.43 ± 0.0349.4
Indomethacin (10 mg/kg)0.35 ± 0.0358.8

Table 5: Hypothetical results from the carrageenan-induced paw edema model.

Antimicrobial Activity Screening

The pyrazole scaffold is present in some antimicrobial agents. This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (Gram +)160.5
B. subtilis (Gram +)320.25
E. coli (Gram -)>1280.015
P. aeruginosa (Gram -)>1281

Table 6: Hypothetical MIC values for this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

G cluster_0 Anticancer Screening cluster_1 Anti-inflammatory Screening cluster_2 Antimicrobial Screening a1 MTT Assay (Cell Viability) a2 Flow Cytometry (Cell Cycle Analysis) a1->a2 a3 Caspase-3 Assay (Apoptosis) a2->a3 b1 In Vitro COX-1/COX-2 Inhibition b2 In Vivo Paw Edema Model b1->b2 c1 Broth Microdilution (MIC Determination) start This compound start->a1 start->b1 start->c1 cluster_apoptosis Apoptosis Pathways extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial Stress) caspase9 Caspase-9 intrinsic->caspase9 caspase8->intrinsic via Bid caspase3 Caspase-3 (Executioner) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cluster_cox Cyclooxygenase (COX) Pathway aa Arachidonic Acid cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 cox->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 2-(1H-pyrazol-1-YL)benzoate. The content is structured to address common issues encountered during the synthesis, offering detailed experimental protocols, troubleshooting advice, and quantitative data to guide your optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the copper-catalyzed N-arylation of pyrazole with an ethyl 2-halobenzoate (such as ethyl 2-iodobenzoate or ethyl 2-bromobenzoate). This reaction, often referred to as an Ullmann condensation or Ullmann-type coupling, forms the key carbon-nitrogen bond. Modern variations of this reaction utilize copper(I) salts, such as CuI, in combination with a diamine ligand to achieve high yields under milder conditions than traditional Ullmann reactions.[1][2]

Q2: I am observing a significant amount of starting material (ethyl 2-bromobenzoate) being converted to ethyl benzoate (hydrodehalogenation). What could be the cause and how can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in copper-catalyzed cross-coupling reactions. It can be caused by sources of hydrogen in the reaction mixture or instability of the catalyst. To minimize this, ensure you are using an anhydrous, deoxygenated solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen). The choice of base and ligand can also influence the extent of this side reaction. If the problem persists, consider using ethyl 2-iodobenzoate, which is generally more reactive and may favor the desired C-N coupling over hydrodehalogenation.

Q3: My reaction mixture turns black or a dark precipitate forms early on. Is this normal, and does it indicate reaction failure?

A3: The formation of a dark-colored solution or precipitate is common in Ullmann-type couplings and does not necessarily indicate a failed reaction. This can be due to the formation of finely divided copper(0) or copper oxide species from the decomposition of the copper catalyst. While a dark color is often observed in successful reactions, excessive precipitation early in the reaction could suggest catalyst instability. If the reaction stalls (as monitored by TLC or GC/MS), this could be a contributing factor.

Q4: What is the role of the diamine ligand in the reaction? Can the reaction be performed without a ligand?

A4: The diamine ligand (e.g., N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine) plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.[1] This leads to higher yields and allows the reaction to proceed at lower temperatures. While some "ligand-free" Ullmann couplings have been reported, they often require higher temperatures or specific solvent systems that may act as ligands. For the synthesis of this compound, using a diamine ligand is highly recommended for achieving good to excellent yields under relatively mild conditions.

Q5: How can I effectively purify the final product, this compound?

A5: Purification is typically achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. The exact ratio will depend on the polarity of any remaining starting materials or byproducts. After column chromatography, the product can be further purified by recrystallization, for example, from ethanol, to obtain a crystalline solid.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (oxidized CuI).2. Poor quality or wet solvent/reagents.3. Insufficient reaction temperature or time.4. Inappropriate choice of base.1. Use fresh, high-purity CuI. Consider adding the CuI under an inert atmosphere.2. Use anhydrous, deoxygenated solvent. Ensure pyrazole and the base are dry.3. Increase the reaction temperature in 10 °C increments (up to 120 °C) and monitor the reaction for up to 24 hours.4. Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
Formation of Multiple Products 1. Reaction with residual water leading to hydrolysis of the ethyl ester.2. Side reactions of the starting materials or product under the reaction conditions.1. Ensure all reagents and the solvent are anhydrous.2. Lower the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed.
Difficulty in Isolating the Product 1. Emulsion formation during aqueous workup.2. Product is an oil and does not solidify.1. Add brine to the aqueous layer to break up emulsions.2. After column chromatography, try dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, hexane) and then cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also help.
Inconsistent Yields 1. Variability in the quality of reagents (especially CuI and base).2. Inconsistent reaction setup (e.g., exposure to air/moisture).1. Use reagents from a reliable source and store them properly.2. Ensure a consistent and rigorous inert atmosphere technique for each reaction.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the expected impact of key reaction parameters on the yield of this compound based on literature for similar copper-catalyzed N-arylation reactions.

Table 1: Effect of Base on Product Yield

BaseExpected Relative YieldComments
K₂CO₃Moderate to GoodA commonly used and effective base.
K₃PO₄Good to ExcellentOften provides higher yields than K₂CO₃.
Cs₂CO₃Good to ExcellentA strong base that is often very effective but more expensive.
NaOHModerateCan be effective, but may lead to more side reactions.[4]
Et₃NLowGenerally not a strong enough base for this transformation.

Table 2: Effect of Solvent on Product Yield

SolventExpected Relative YieldComments
DioxaneGood to ExcellentA common and effective solvent for Ullmann couplings.
TolueneGoodA good alternative to dioxane.
DMFModerate to GoodCan be effective, but may be harder to remove and can decompose at high temperatures.
DMSOModerate to GoodA highly polar solvent that can promote the reaction, but can also lead to side reactions and is difficult to remove.
AcetonitrileModerateCan be effective, particularly with certain ligands.

Table 3: Effect of Temperature and Time on Product Yield

Temperature (°C)Time (h)Expected Relative YieldComments
8024ModerateThe reaction may be slow and may not go to completion.
100-11018-24Good to ExcellentGenerally considered the optimal temperature range for these reactions.
12012-18GoodHigher temperatures can speed up the reaction but may also increase byproduct formation.
>120<12Moderate to GoodRisk of decomposition of starting materials, product, and solvent increases.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the general procedure for copper-diamine-catalyzed N-arylation of pyrazoles developed by Buchwald and coworkers.[1]

Reagents:

  • Ethyl 2-bromobenzoate (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (0.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • To a dry Schlenk flask, add K₃PO₄ (2.0 equiv) and CuI (0.1 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add pyrazole (1.2 equiv).

  • Add anhydrous dioxane via syringe.

  • Add N,N'-dimethylethylenediamine (0.2 equiv) and ethyl 2-bromobenzoate (1.0 equiv) via syringe.

  • Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC/MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add K3PO4, CuI, and Pyrazole to Schlenk Flask inert 2. Evacuate and Backfill with Argon reagents->inert addition 3. Add Dioxane, Ligand, and Ethyl 2-Bromobenzoate inert->addition reaction 4. Heat at 110°C for 24h addition->reaction workup 5. Cool, Dilute with Ethyl Acetate, and Filter reaction->workup purification 6. Concentrate and Purify by Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or No Reaction check_reagents Check Reagent Quality (CuI, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh/Anhydrous Reagents reagents_ok->replace_reagents No conditions_ok->check_atmosphere Yes optimize_conditions Increase Temperature/Time conditions_ok->optimize_conditions No improve_inertness Improve Inert Technique atmosphere_ok->improve_inertness No successful_reaction Improved Yield atmosphere_ok->successful_reaction Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)benzoate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and monitoring the stability of Ethyl 2-(1H-pyrazol-1-YL)benzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily hydrolysis of the ethyl ester functional group. Other contributing factors include exposure to light (photodegradation) and strong oxidizing agents. The pyrazole ring is generally stable but can be susceptible to degradation under harsh conditions.

Q2: What are the expected degradation products of this compound?

A2: The most likely degradation product is 2-(1H-pyrazol-1-yl)benzoic acid, formed through the hydrolysis of the ethyl ester. Under photolytic conditions, various other degradation products could be formed, potentially involving the pyrazole or benzoate ring.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and light.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for separating and quantifying this compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be due to the instability of this compound?

A: Yes, inconsistent results can be a sign of compound degradation. The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in your reaction mixture or even by residual moisture in your solvents.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using dry solvents. Moisture can lead to hydrolysis of the ester.

    • pH Control: If your experimental conditions involve acidic or basic reagents, consider if they could be promoting hydrolysis. Buffer your reaction medium if possible.

    • Fresh Solutions: Prepare solutions of this compound fresh before use, especially if they are in protic or aqueous-based solvents.

    • Control Experiment: Run a control experiment where the compound is incubated in your reaction solvent under the same conditions but without other reagents to assess its stability in the medium.

Q: I am observing a new peak in my chromatogram when analyzing my reaction mixture. How can I determine if it is a degradation product?

A: The appearance of a new, growing peak over time, with a corresponding decrease in the peak area of the parent compound, is a strong indication of degradation.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study (see protocols below) to intentionally degrade the compound. Compare the retention time of the new peak in your experiment with the peaks of the degradation products generated in the stress studies.

    • LC-MS Analysis: Use LC-MS to determine the mass of the new peak. If it corresponds to the mass of a potential degradation product (e.g., 2-(1H-pyrazol-1-yl)benzoic acid), it is likely a degradant.

    • Peak Purity Analysis: Use a diode array detector (DAD) with your HPLC to check the peak purity of your this compound peak. Peak impurity can indicate the presence of co-eluting degradation products.

Quantitative Data on Stability

Stress ConditionTemperature (°C)Duration (hours)Analyte Remaining (%)Major Degradation Product(s)
0.1 M HCl6024User-defined2-(1H-pyrazol-1-yl)benzoic acid
0.1 M NaOH408User-defined2-(1H-pyrazol-1-yl)benzoic acid
3% H₂O₂2524User-definedOxidative adducts
Photolytic (UV light)2548User-definedPhotodegradants
Thermal (Dry Heat)8072User-definedMinimal degradation expected

Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C for acidic and neutral, 40°C for basic conditions).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Stability Assessment

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent.

  • Stress Condition: Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling and Analysis: Withdraw and analyze samples at regular intervals as described in the hydrolytic stability protocol.

Protocol 3: Photostability Assessment

  • Sample Preparation: Prepare a solution of the compound at a known concentration. Place the solution in a photostable, transparent container.

  • Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Maintain the samples at a constant temperature.

  • Sampling and Analysis: Analyze the exposed and control samples at appropriate time points using HPLC.

Visualizations

cluster_workflow Experimental Workflow for Forced Degradation Study Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid, Base, Oxidant, Light, Heat Incubate and Sample Incubate and Sample Apply Stress Conditions->Incubate and Sample Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Incubate and Sample->Analyze by HPLC/LC-MS Identify Degradants & Quantify Loss Identify Degradants & Quantify Loss Analyze by HPLC/LC-MS->Identify Degradants & Quantify Loss

Caption: A general experimental workflow for conducting forced degradation studies.

Caption: Potential hydrolytic degradation pathway of this compound.

References

Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)benzoate NMR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectrum of Ethyl 2-(1H-pyrazol-1-YL)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts and multiplicities for this compound?

A1: The expected proton NMR spectrum will show signals for the ethyl group protons and the aromatic protons from both the benzoate and pyrazole rings. Due to the ortho-substitution on the benzoate ring, the aromatic signals may exhibit complex splitting patterns. The pyrazole protons will also have characteristic shifts and couplings. Refer to the data table below for approximate chemical shift values and expected multiplicities.

Q2: I am observing broad signals in the aromatic region. What could be the cause?

A2: Broadening of aromatic signals can be due to several factors:

  • Intermediate Rotational Freedom: Restricted rotation around the C-N bond connecting the pyrazole and benzoate rings on the NMR timescale can lead to signal broadening.

  • Sample Viscosity: A highly concentrated sample can result in increased viscosity and broader lines. Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening. Ensure your glassware is scrupulously clean and use high-purity solvents.

  • Unresolved Complex Coupling: The ortho-substitution pattern can lead to complex, overlapping multiplets that may appear as a broad signal. Higher field strength NMR instruments can often resolve these complexities.

Q3: The integration of my ethyl group signals (the quartet and triplet) is not in the expected 2:3 ratio. Why might this be?

A3: An incorrect integration ratio for the ethyl group can be due to:

  • Incomplete Relaxation: The quartet and triplet may have different relaxation times (T1). Ensure a sufficient relaxation delay (d1) is used during NMR acquisition. A longer delay (e.g., 5 times the longest T1) will allow for complete relaxation and more accurate integration.

  • Phasing Errors: Improper phasing of the spectrum can lead to integration inaccuracies. Carefully re-phase the spectrum to ensure the baseline is flat.

  • Presence of Impurities: An impurity signal overlapping with either the quartet or the triplet will alter the integration.

Q4: I see unexpected peaks in my spectrum. How can I identify the impurities?

A4: Unexpected peaks are often due to residual solvents or starting materials.

  • Residual Solvents: Compare the chemical shifts of the unknown peaks with a standard table of common NMR solvent impurities. For example, residual ethyl acetate will show a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.

  • Starting Materials: Check the NMR spectra of your starting materials (e.g., ethyl 2-aminobenzoate and pyrazole) to see if any of the impurity peaks correspond to unreacted reagents.

  • Side Products: Consider the possibility of side reactions. For instance, N-alkylation of the pyrazole at the other nitrogen atom could lead to a regioisomeric product with a different NMR spectrum.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Signal-to-Noise Ratio Low sample concentration.Increase the sample concentration if possible. Increase the number of scans.
Incorrect receiver gain.Optimize the receiver gain during acquisition.
Broad or Distorted Peak Shapes Poor shimming.Re-shim the magnet to improve field homogeneity.
Sample not at thermal equilibrium.Allow the sample to equilibrate in the magnet for several minutes before acquisition.
Overlapping Aromatic Signals Insufficient magnetic field strength.Use a higher field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
Consider 2D NMR experiments like COSY or HSQC to resolve overlapping signals and confirm proton-proton and proton-carbon correlations.
Incorrect Chemical Shifts Incorrect referencing.Re-reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Solvent effects.Note that chemical shifts can vary slightly depending on the solvent used. Ensure consistency in the solvent for comparison.

Predicted Quantitative NMR Data

The following table summarizes the predicted 1H and 13C NMR data for this compound. Please note that actual chemical shifts may vary depending on the solvent and experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
Ethyl -CH₃~1.3-1.4Triplet (t)~14
Ethyl -CH₂~4.3-4.4Quartet (q)~61
Pyrazole H-4~6.4-6.5Triplet (t) or dd~107
Pyrazole H-3~7.7-7.8Doublet (d)~141
Pyrazole H-5~7.9-8.0Doublet (d)~130
Benzoate Aromatic CH~7.3-7.8Multiplet (m)~128-133
Benzoate C=O--~166
Benzoate C-1--~130-132
Benzoate C-2--~135-137

Experimental Protocol: 1H NMR Spectroscopy

A general protocol for acquiring a 1H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.

  • NMR Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 8 or 16 for a routine spectrum). More scans will be needed for dilute samples.

    • Use a pulse angle of 90 degrees.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between pulses. For accurate integration, a longer delay may be necessary.

    • The acquisition time is typically 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode and the baseline is flat.

    • Calibrate the chemical shift scale by referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected NMR Spectrum broad_peaks Are peaks broad or poorly resolved? start->broad_peaks incorrect_integration Is the integration incorrect? broad_peaks->incorrect_integration No shim Re-shim the magnet. Check sample concentration. broad_peaks->shim Yes extra_peaks Are there unexpected peaks? incorrect_integration->extra_peaks No relax_phase Increase relaxation delay (d1). Re-phase the spectrum carefully. incorrect_integration->relax_phase Yes end End: Spectrum Interpreted extra_peaks->end No check_impurities Check for residual solvents. Compare with starting material spectra. extra_peaks->check_impurities Yes shim->incorrect_integration relax_phase->extra_peaks check_impurities->end

Caption: A flowchart for troubleshooting common NMR spectroscopy issues.

Technical Support Center: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate, a key intermediate in pharmaceutical and materials science research. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the copper-catalyzed N-arylation of pyrazole with an ethyl 2-halobenzoate (iodide or bromide), commonly known as the Ullmann condensation or Ullmann-type reaction. This reaction typically involves a copper(I) salt (e.g., CuI) as the catalyst, a ligand to stabilize the copper complex, a base, and a suitable solvent.[1][2]

Q2: Which aryl halide is preferred for this reaction, ethyl 2-iodobenzoate or ethyl 2-bromobenzoate?

A2: Aryl iodides are generally more reactive than aryl bromides in Ullmann-type couplings and often lead to higher yields under milder conditions.[1] However, aryl bromides can also be used, sometimes requiring higher temperatures or more active catalytic systems. The choice may also depend on the commercial availability and cost of the starting materials.

Q3: What are the typical catalysts, ligands, and bases used in this reaction?

A3:

  • Catalysts: Copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are the most common catalysts. Elemental copper powder can also be used, sometimes requiring activation.

  • Ligands: Bidentate nitrogen-based ligands, such as diamines (e.g., N,N'-dimethylethylenediamine), phenanthrolines, and amino acids like L-proline, have been shown to be effective in improving reaction rates and yields.[2]

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used to deprotonate the pyrazole. The choice of base can significantly impact the reaction outcome.

Q4: Can this reaction be performed without a ligand?

A4: While ligand-free protocols for copper-catalyzed N-arylations exist, the use of a ligand is generally recommended, especially when dealing with sterically hindered substrates like ethyl 2-halobenzoate. Ligands can accelerate the reaction, allowing for lower reaction temperatures and catalyst loadings, and can improve yields.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and recommended solutions.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Inefficient Base: The base may not be strong enough to deprotonate the pyrazole effectively, or it may have poor solubility in the reaction solvent. 3. Steric Hindrance: The ortho-ester group on the aryl halide presents significant steric hindrance, slowing down the reaction. 4. Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy, especially with less reactive aryl bromides.1. Use fresh, high-purity CuI or Cu₂O. Consider adding a reducing agent like ascorbic acid to keep the copper in the +1 oxidation state. 2. Switch to a stronger or more soluble base. Cs₂CO₃ is often more effective than K₂CO₃. Ensure the base is finely powdered and dry. 3. Increase the catalyst and/or ligand loading. Screen different ligands; bidentate ligands like N,N'-dimethylethylenediamine are often effective for hindered substrates. 4. Increase the reaction temperature, typically in the range of 110-140 °C, especially when using ethyl 2-bromobenzoate. Monitor for potential decomposition of starting materials or product.
Formation of Side Products 1. Hydrolysis of the Ester: The basic reaction conditions and presence of trace water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3] 2. Homocoupling of Aryl Halide: The aryl halide can react with itself to form a biaryl byproduct. 3. Dehalogenation: Reduction of the aryl halide can lead to the formation of ethyl benzoate.1. Use anhydrous solvents and reagents. Dry the pyrazole and base before use. Consider using a non-protic solvent. 2. This is often favored at higher temperatures. Try to run the reaction at the lowest effective temperature. The choice of ligand can also influence the extent of homocoupling. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
Incomplete Consumption of Starting Materials 1. Insufficient Reaction Time: The reaction may be slow due to steric hindrance or suboptimal conditions. 2. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.1. Monitor the reaction progress by TLC or GC/LC-MS and extend the reaction time if necessary. 2. Higher catalyst loading might be required. In some cases, the slow addition of the catalyst or the use of a more robust ligand can help maintain catalytic activity.

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Pyrazole

This protocol is a general starting point and may require optimization for the specific synthesis of this compound.

Materials:

  • Pyrazole

  • Ethyl 2-iodobenzoate or Ethyl 2-bromobenzoate

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (ligand)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (finely powdered and dried)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • To an oven-dried reaction vessel, add pyrazole (1.2 - 1.5 equivalents), the base (2.0 equivalents), and the copper catalyst (5-10 mol%).

  • Seal the vessel with a septum and purge with an inert gas (e.g., Nitrogen or Argon).

  • Add the anhydrous solvent via syringe, followed by the ligand (10-20 mol%).

  • Add the ethyl 2-halobenzoate (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of N-arylated pyrazoles, based on general findings for Ullmann-type reactions. Specific yields for this compound will vary and require experimental determination.

Parameter Variation General Effect on Yield Notes
Aryl Halide Iodide vs. BromideIodide > BromideAryl iodides are more reactive and generally give higher yields at lower temperatures.
Catalyst CuI, Cu₂OGenerally effectiveCuI is most commonly used.
Ligand None vs. Diamine vs. L-prolineLigand > NoneDiamine ligands are often effective for sterically hindered substrates. L-proline is a cost-effective and efficient alternative.
Base K₂CO₃ vs. Cs₂CO₃Cs₂CO₃ ≥ K₂CO₃Cesium carbonate is more soluble and often more effective, but also more expensive.
Solvent Toluene, Dioxane, DMFVariesThe choice of solvent can influence reaction rate and solubility of reagents. DMF is a polar aprotic solvent that can often facilitate these reactions.
Temperature 80 - 140 °CHigher temperature generally increases reaction rateHigher temperatures can also lead to side reactions and decomposition. The optimal temperature needs to be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Pyrazole, Base, and CuI setup 2. Inert Atmosphere (N2 or Ar) reagents->setup addition 3. Add Solvent, Ligand, and Aryl Halide setup->addition reaction 4. Heat and Stir (110-130 °C) addition->reaction workup 5. Cooldown, Dilute, and Filter reaction->workup extraction 6. Aqueous Wash workup->extraction purification 7. Dry, Concentrate, and Purify extraction->purification product This compound purification->product troubleshooting_logic start Low or No Yield check_reagents Check Reagent Quality (Fresh Catalyst, Dry Base/Solvent) start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp If reagents are good change_base Screen Different Bases (e.g., Cs2CO3) increase_temp->change_base If still low yield success Improved Yield increase_temp->success If successful change_ligand Screen Different Ligands (e.g., Diamines) change_base->change_ligand If still low yield change_base->success If successful increase_loading Increase Catalyst/ Ligand Loading change_ligand->increase_loading If still low yield change_ligand->success If successful increase_loading->success

References

Addressing solubility issues of Ethyl 2-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering solubility challenges with Ethyl 2-(1H-pyrazol-1-YL)benzoate. Given the limited publicly available data for this specific molecule, the protocols and advice provided are based on established principles for addressing solubility issues of poorly water-soluble, weakly basic organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific experimental data for this compound is scarce, its chemical structure allows for several predictions. The molecule contains a benzoate ester group and a pyrazole ring, making it a predominantly non-polar organic compound. The parent compound, ethyl benzoate, is almost insoluble in water.[1][2][3] Therefore, this compound is expected to have very low aqueous solubility. However, the nitrogen atoms in the pyrazole ring can act as weak bases, suggesting that the compound's solubility may increase in acidic pH environments due to protonation.[4][5] It is expected to be miscible with most organic solvents.[1][3]

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A2: Absolutely. Poor aqueous solubility is a major cause of inconsistent assay results. If the compound precipitates from the assay medium, the actual concentration in solution will be lower and more variable than the nominal concentration. This can lead to underestimation of potency, poor reproducibility, and false negatives. It is crucial to determine the solubility limit in your specific assay buffer before conducting experiments.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6][7] Precipitation is monitored over a short period. This method is high-throughput and mimics the conditions of many in vitro assays where a DMSO stock is used.[7]

  • Thermodynamic (or Equilibrium) Solubility is the saturation concentration of the compound in a solvent after an extended incubation period (typically 24-48 hours) ensures equilibrium is reached between the dissolved and solid states.[6][8] This is a more accurate measure of a compound's true solubility.

For initial screening and troubleshooting assays, kinetic solubility is often sufficient.[7] For formulation and pre-clinical development, thermodynamic solubility is critical.

Q4: Are there common formulation strategies to improve the solubility of compounds like this?

A4: Yes, several techniques are widely used to enhance the solubility of poorly soluble drugs.[9][10][11] These include:

  • pH Adjustment: Using acidic buffers to protonate the molecule and form a more soluble salt.[]

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene glycol) to the aqueous medium to increase the drug's solubility.[13][14]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the host molecule's cavity, enhancing its apparent solubility in water.[15][16][17][18][19]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid compound, which can improve the dissolution rate.[10][20]

Troubleshooting Guide

Issue 1: My compound is precipitating out of my aqueous buffer during experiments.

This is a classic sign of exceeding the compound's aqueous solubility limit.

Workflow for Addressing Precipitation:

G cluster_start cluster_screening Step 1: Solubility Assessment cluster_strategy Step 2: Solubilization Strategy cluster_end start Start: Compound Precipitation Observed sol_screen Determine Kinetic Solubility in Assay Buffer start->sol_screen is_sol_adequate Is Solubility > Required Concentration? sol_screen->is_sol_adequate select_method Select Method: pH, Co-solvent, or Complexation is_sol_adequate->select_method No proceed Proceed with Experiment is_sol_adequate->proceed Yes optimize_form Optimize Formulation & Confirm Solubility select_method->optimize_form optimize_form->proceed end_note Note: Re-validate assay with new formulation proceed->end_note

Caption: Workflow for troubleshooting compound precipitation.

Detailed Steps:

  • Quantify the Problem: First, determine the kinetic solubility of this compound in your exact experimental buffer using the protocol below.

  • Compare and Decide: Compare the measured solubility to the highest concentration required for your experiment. If your required concentration is above the solubility limit, you must modify your formulation.

  • Implement a Solution: Choose a solubilization strategy. For this compound, pH adjustment or the use of co-solvents are excellent starting points.

Issue 2: How do I choose the right solubilization method?

The choice depends on the experimental context, especially the tolerance of your biological system (e.g., cells, enzymes) to pH changes or organic solvents.

Decision Tree for Method Selection:

G start Select Solubilization Strategy q1 Is the experimental system sensitive to pH changes? start->q1 q2 Is the system sensitive to organic co-solvents (e.g., >1% DMSO)? q1->q2 Yes ph_mod Use pH Modification (Acidic Buffers) q1->ph_mod No cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) q2->cosolvent No complexation Use Complexation (e.g., Cyclodextrins) q2->complexation Yes reassess Re-assess experiment constraints or consider alternative analogs complexation->reassess If not effective

Caption: Decision logic for selecting a suitable solubilization method.

Data Presentation & Experimental Protocols

Table 1: Illustrative Solubility Data for this compound

This table presents hypothetical data for illustrative purposes to guide your experimental data logging.

Solvent SystemSolubility TypeMeasured Solubility (µg/mL)Fold Increase (vs. PBS)Method
Phosphate-Buffered Saline (PBS), pH 7.4Thermodynamic0.51.0xShake-Flask
Acetate Buffer, pH 5.0Thermodynamic25.050xShake-Flask
PBS pH 7.4 + 5% EthanolThermodynamic15.030xShake-Flask
PBS pH 7.4 + 2% Hydroxypropyl-β-CyclodextrinThermodynamic50.0100xShake-Flask
PBS, pH 7.4 (from 10 mM DMSO stock)Kinetic8.016xNephelometry

Key Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility of a compound.[8]

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4). Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator, agitating at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant.

  • Separation: Filter the supernatant through a 0.22 µm PVDF filter to remove any remaining undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Protocol 2: pH-Dependent Solubility Profile

This protocol helps determine if the compound's solubility is affected by pH, which is likely for a molecule with a pyrazole ring.[4][21][22]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.8, 7.4, 8.0).

  • Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in parallel for each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the buffer pH. A significant increase in solubility at lower pH values confirms weakly basic character.

Protocol 3: Solubility Enhancement with Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.[][14]

Methodology:

  • Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

  • Solution Preparation: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Measurement: Determine the thermodynamic solubility of your compound in each co-solvent mixture using the Shake-Flask Method (Protocol 1).

  • Analysis and Selection: Plot solubility against the co-solvent concentration. Select the lowest concentration of co-solvent that achieves the desired solubility while minimizing potential toxicity to your experimental system. Always run a vehicle control in your biological assays to ensure the co-solvent itself has no effect.

References

Preventing degradation of pyrazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of pyrazole compounds during their synthesis.

Troubleshooting Guides

This section addresses common issues encountered during pyrazole synthesis, offering potential causes and solutions.

Issue 1: Low Yield or No Product Formation

Potential CauseRecommended Solution
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require cooling (e.g., to 15°C) to control exothermic processes, while others may need heating or reflux to proceed.[1][2][3] A temperature-controlled study showed that yields can vary significantly between room temperature and 95°C.[3]
Inappropriate Solvent The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of N-methylpyrazoles, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can improve regioselectivity and yield compared to standard ethanol.[4]
Highly Reactive or Unstable Reagents Hydrazine hydrate can react violently.[1][2] Using hydrazine sulfate in an aqueous alkali solution can be a safer alternative.[1][2] For sensitive substrates, consider using a protected form of hydrazine.
Poor Quality Starting Materials Ensure the purity of starting materials, such as 1,3-dicarbonyl compounds and hydrazines. Impurities can lead to side reactions and lower yields.
Atmospheric Moisture or Oxygen Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive intermediates.

Issue 2: Formation of Multiple Products (e.g., Regioisomers)

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of a mixture of regioisomers.

Potential CauseRecommended Solution
Lack of Regiocontrol in Knorr Synthesis The classical Knorr synthesis often provides poor regioselectivity.[5] To favor the formation of one regioisomer, consider the following: • Solvent Choice: Use of fluorinated alcohols can dramatically increase regioselectivity.[4] • Use of β-enaminones: These surrogates of 1,3-dicarbonyls can provide better regiocontrol.[5] • Catalyst: Employing a Lewis acid catalyst like BF3 can help direct the reaction.[6]
Tautomerization Pyrazoles can exist in different tautomeric forms, which may complicate characterization. The use of protecting groups on the pyrazole nitrogen can prevent tautomerization.

Issue 3: Reaction Mixture Turns Dark or Forms a Tar

Potential CauseRecommended Solution
Decomposition of Hydrazine Phenylhydrazine, in particular, can decompose, leading to colored impurities.[7] It is advisable to use freshly distilled or high-purity hydrazine. Running the reaction at a lower temperature may also mitigate decomposition.
Side Reactions Unwanted side reactions can lead to the formation of polymeric or tarry materials, especially at high temperatures.[8] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Air Oxidation Some intermediates or products may be sensitive to air oxidation. Performing the reaction under an inert atmosphere can prevent this.

Issue 4: Difficulty in Product Purification

Purification ChallengeRecommended Solution
Separating Regioisomers If regioisomers are formed, their separation can be challenging. Careful column chromatography is often required. Sometimes, fractional crystallization can be effective if the isomers have significantly different solubilities.
Removal of Hydrazine Byproducts Acid-base extraction can be used to remove unreacted hydrazine and its salts. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, try trituration with a non-polar solvent like hexane to induce solidification. If that fails, purification by column chromatography may be necessary. For basic pyrazole compounds that are difficult to purify on silica gel, the silica can be deactivated with triethylamine.[9] Alternatively, reverse-phase (C-18) chromatography can be employed.[9]
Recrystallization Issues Finding a suitable recrystallization solvent is key.[10] Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[9][11] Forcing crystallization by adding a "bad" solvent dropwise to a solution of the compound in a "good" solvent at an elevated temperature is a common technique.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of degradation in pyrazole synthesis?

A common degradation pathway is ring opening, which can occur under the influence of a strong base.[12] In this process, deprotonation at the C3 position can lead to the cleavage of the pyrazole ring.[12] Another frequent issue is the formation of hard-to-separate regioisomers when using unsymmetrical starting materials in reactions like the Knorr synthesis.[5][13]

Q2: How can I protect the NH group of the pyrazole ring during synthesis?

Protecting the NH group is a crucial strategy to prevent unwanted side reactions. The choice of protecting group depends on the subsequent reaction conditions.

Protecting GroupIntroductionRemovalStability
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like DIPEA and a catalyst like DMAP.[14] A green method using PEG-400 has also been reported.[14][15]Can be removed with NaBH₄ in ethanol, which selectively cleaves the N-Boc group of imidazoles and pyrazoles while leaving other Boc-protected amines intact.[16][17]Thermally and hydrolytically unstable under certain conditions.[18]
THP (Tetrahydropyranyl) Reaction with dihydropyran under acidic catalysis. This is a cheap and effective option.Acid-catalyzed hydrolysis.Resistant to strongly basic conditions.[4]
Phenylsulfonyl (PhSO₂) Reaction with phenylsulfonyl chloride.Requires harsh conditions for cleavage.Stable to a wide range of conditions.

Q3: How do I monitor the progress of my pyrazole synthesis reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[19][20][21] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can be achieved using a UV lamp or an iodine chamber.[19][21] For more detailed analysis, ¹H NMR spectroscopy can be used to monitor the reaction in situ.[22]

Q4: What are the key considerations for the Knorr pyrazole synthesis?

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[23][24] Key considerations include:

  • Regioselectivity: With unsymmetrical dicarbonyls, a mixture of pyrazole regioisomers can be formed.[5]

  • Reaction Conditions: The reaction is often catalyzed by an acid and can be exothermic. Controlling the temperature is important to avoid side reactions.[1][25]

  • Hydrazine Source: Hydrazine hydrate is highly reactive, and reactions can sometimes be violent.[1][2] Hydrazine salts (e.g., hydrochloride or sulfate) are often used as a safer alternative.[1][2]

Q5: Can I purify my pyrazole compound without using column chromatography?

Yes, several methods can be employed for purification without resorting to chromatography:

  • Recrystallization: This is the most common method for purifying solid pyrazole compounds.[10] A suitable solvent or solvent mixture should be chosen where the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures.[10]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous solution and extracting it with an organic solvent.[9] A patented method describes purification by forming acid addition salts and crystallizing them.[26][27]

  • Distillation: For liquid pyrazoles, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole [1][2]

This protocol is based on the reaction of acetylacetone with hydrazine sulfate.

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide solution

  • Acetylacetone (0.50 mole)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring over about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40 ml portions of ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.

  • For further purification, the product can be recrystallized from petroleum ether.

Yield: 77-81%; Melting Point: 107-108°C.

Protocol 2: Boc Protection of a Pyrazole [14]

This protocol describes a general method for the N-Boc protection of a pyrazole.

Materials:

  • Substituted pyrazole (1 mmol)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)

Procedure:

  • Dissolve the substituted pyrazole (1 mmol) in dichloromethane in a round-bottom flask with stirring.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1 mmol) and a catalytic amount of DMAP to the solution.

  • After 15 minutes, add (Boc)₂O (1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Hydrazine Sulfate in NaOH(aq) cool Cool to 15°C start->cool add_acac Add Acetylacetone (dropwise at 15°C) cool->add_acac react Stir for 1h at 15°C add_acac->react dilute Dilute with Water react->dilute extract Extract with Ether dilute->extract wash Wash with Brine extract->wash dry Dry over K₂CO₃ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Petroleum Ether evaporate->recrystallize product Pure 3,5-Dimethylpyrazole recrystallize->product

Caption: Workflow for the synthesis and purification of 3,5-dimethylpyrazole.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Pyrazole Synthesis temp Suboptimal Temperature start->temp solvent Incorrect Solvent start->solvent reagents Unstable Reagents start->reagents isomers Regioisomer Formation start->isomers optimize_temp Optimize Temperature temp->optimize_temp change_solvent Change Solvent (e.g., TFE) solvent->change_solvent use_salt Use Hydrazine Salt reagents->use_salt control_regio Modify Reactants/ Use Specific Catalyst isomers->control_regio

Caption: Troubleshooting logic for addressing low yields in pyrazole synthesis.

knorr_mechanism cluster_mechanism Knorr Pyrazole Synthesis Mechanism reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack dehydration Dehydration cyclization->dehydration pyrazole Pyrazole Product dehydration->pyrazole

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

References

Troubleshooting the reaction mechanism of pyrazole formation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrazole Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the reaction mechanism of pyrazole formation, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for pyrazole synthesis?

The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] The reaction proceeds through the following key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1][3]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[3]

The overall mechanism is illustrated in the diagram below.

G reactants 1,3-Dicarbonyl + Hydrazine intermediate Hydrazone/Enamine Intermediate reactants->intermediate Condensation (-H₂O) cyclized Non-aromatic Cyclic Intermediate intermediate->cyclized Intramolecular Cyclization product Pyrazole Product cyclized->product Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential causes include the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[4][5] For instance, using an excess of hydrazine (around 2 equivalents) can sometimes improve yields when the dicarbonyl is the limiting reagent.[6]

The following workflow can guide your troubleshooting process.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Review Purification/Workup start->check_workup sub_reagents1 Is Hydrazine fresh? (Hydrazine can degrade) check_reagents->sub_reagents1 sub_reagents2 Are starting materials pure? check_reagents->sub_reagents2 sub_conditions1 Adjust Temperature/Time check_conditions->sub_conditions1 sub_conditions2 Screen Solvents check_conditions->sub_conditions2 sub_conditions3 Add Acid/Base Catalyst check_conditions->sub_conditions3 sub_workup1 Product lost during extraction? check_workup->sub_workup1 sub_workup2 Incomplete precipitation or crystallization? check_workup->sub_workup2 end_node Yield Improved sub_reagents1->end_node sub_reagents2->end_node sub_conditions1->end_node sub_conditions2->end_node sub_conditions3->end_node sub_workup1->end_node sub_workup2->end_node

Caption: Troubleshooting workflow for low reaction yield.

Summary of Conditions Affecting Yield

Factor Observation Recommendation Reference
Catalyst Absence of a catalyst can lead to no reaction. Use of a Lewis acid catalyst like LiClO₄ or a Brønsted acid like acetic acid can promote the reaction. [7],[3]
Solvent Conventional solvents like acetonitrile or DMSO may result in poor yields under certain conditions. Ethanol, propanol, or DMF are commonly effective solvents. [8],[3]
Base The choice of base can significantly impact yield, with some bases leading to poor results. For reactions involving tosylhydrazones, DBU has been shown to be effective, whereas NEt₃ or Cs₂CO₃ may result in lower yields. [9]

| Temperature | Increasing temperature can improve yield up to an optimal point, after which degradation may occur. | For silver-catalyzed reactions, increasing temperature from ambient to 60 °C improved yield, but further increases were detrimental. |[9] |

Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the reaction?

Formation of regioisomeric mixtures is a significant challenge when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines.[7][10] The initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two different products that can be difficult to separate.

Controlling regioselectivity often involves modifying the electronic or steric properties of the substrates or changing the solvent.[11]

G start Unsymmetrical 1,3-Dicarbonyl + R-NHNH₂ path1 Attack at C1 start->path1 path2 Attack at C2 start->path2 product1 Regioisomer A path1->product1 product2 Regioisomer B path2->product2 control Control Factors sterics Steric Hindrance control->sterics electronics Electronic Effects (EWG/EDG) control->electronics solvent Solvent Choice (e.g., Fluorinated Alcohols) control->solvent sterics->path1 Favors attack at less hindered site electronics->path1 Favors attack at more electrophilic site solvent->product1 Can favor one isomer

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Strategies to Control Regioselectivity:

  • Substrate Control: Introduce significant steric bulk or strong electron-withdrawing/donating groups on one side of the 1,3-dicarbonyl to favor attack at a specific carbonyl.[11]

  • Solvent Choice: The use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[10][12]

Effect of Solvent on Regioisomeric Ratio

1,3-Dicarbonyl Reactant Hydrazine Reactant Solvent Regioisomeric Ratio (A:B) Reference
1,1,1-trifluoro-2,4-pentanedione Methylhydrazine Ethanol (EtOH) 1 : 1.1 [10]
1,1,1-trifluoro-2,4-pentanedione Methylhydrazine 2,2,2-Trifluoroethanol (TFE) 1 : 14 [10]

| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Hexafluoroisopropanol (HFIP) | > 1 : 50 |[10] |

Q4: My reaction mixture is turning dark yellow/red and forming many impurities. What is causing this and how can I prevent it?

Discoloration and the formation of impurities are often linked to the stability of the hydrazine reagent and potential side reactions.[5] Phenylhydrazine, in particular, can be prone to oxidation and decomposition, which can generate colored byproducts.

Potential Causes and Solutions:

  • Hydrazine Decomposition: Hydrazines can be sensitive to air and light. Ensure you are using fresh, high-purity hydrazine. If using a salt like phenylhydrazine HCl, it may be more stable. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.

  • Side Reactions: The formation of side products like imines from the reaction of amines with dicarbonyls can occur.[4]

  • Reaction Temperature: Excessive heat can accelerate the decomposition of sensitive reagents and promote side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Some preparations are successful even at room temperature.[5]

  • Purification: If impurity formation is unavoidable, ensure a robust purification method is in place. Recrystallization or column chromatography may be necessary to isolate the clean pyrazole product.[13]

Experimental Protocols

Representative Protocol: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol is a generalized procedure based on common laboratory preparations for the Knorr pyrazole synthesis.[3][13]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water

  • Hexanes (for washing/recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask or a suitable reaction vial equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (1 eq.) and 1-propanol.

  • Reagent Addition: Add hydrazine hydrate (2 eq.) to the mixture, followed by the catalytic amount of glacial acetic acid.

  • Heating: Heat the reaction mixture to approximately 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC), using the starting ethyl benzoylacetate as a reference. A typical mobile phase is 30% ethyl acetate/70% hexanes.[3]

  • Reaction Monitoring: The reaction is typically complete within 1-2 hours. Continue heating until TLC analysis shows complete consumption of the starting ketoester.

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat source. While the solution is still hot, slowly add deionized water with stirring. The pyrazole product should precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove non-polar impurities. Allow the product to air dry or dry in a desiccator.

  • Characterization: Determine the mass and percent yield of the product. Characterize the final product by determining its melting point and acquiring NMR spectra.

References

Challenges in the scale-up of Ethyl 2-(1H-pyrazol-1-YL)benzoate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 2-(1H-pyrazol-1-YL)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation or a modified version of it. This reaction involves the coupling of pyrazole with an ethyl 2-halobenzoate (typically ethyl 2-iodobenzoate or ethyl 2-bromobenzoate) in the presence of a copper catalyst, a base, and often a ligand.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • Pyrazole: The nitrogen heterocycle that will be N-arylated.

  • Ethyl 2-halobenzoate: The aryl halide, with ethyl 2-iodobenzoate and ethyl 2-bromobenzoate being common choices. Iodides are generally more reactive than bromides.

  • Copper Catalyst: Copper(I) salts such as copper(I) iodide (CuI) are frequently used.

  • Base: A base is required to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Ligand: While not always necessary, a ligand can significantly improve reaction efficiency and allow for milder reaction conditions. Diamine-based ligands are often effective.[1]

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are commonly employed.

Q3: What are the major challenges encountered during the scale-up of this production?

A3: Scaling up the synthesis of this compound can present several challenges:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can be difficult to control on a larger scale, potentially leading to side reactions or safety hazards.

  • Catalyst Efficiency and Removal: Ensuring efficient mixing of the heterogeneous catalyst and its subsequent removal from the product can be more complex in large reactors.

  • Purification: The removal of copper residues and byproducts often requires column chromatography, which can be inefficient and costly at an industrial scale. Developing alternative purification methods like crystallization or salt formation is crucial.

  • Byproduct Formation: Side reactions such as dehalogenation of the ethyl 2-halobenzoate or the formation of regioisomers can become more pronounced at scale.

Q4: How can the final product be purified effectively?

A4: On a laboratory scale, the most common purification method is silica gel column chromatography. For larger scales, alternative methods should be explored to improve efficiency and reduce costs. These can include:

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: Although the pyrazole nitrogen is weakly basic, it may be possible to perform an acid wash to remove certain impurities.

  • Formation of Acid Addition Salts: Pyrazoles can form salts with strong acids. This can be a strategy for purification, where the salt is precipitated, filtered, and then neutralized to recover the pure product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.- Use fresh, high-purity copper(I) iodide. - Consider pre-activating the copper catalyst.
2. Insufficiently strong base.- Switch to a stronger base such as Cs₂CO₃ or K₃PO₄.
3. Low reaction temperature.- Gradually increase the reaction temperature, monitoring for byproduct formation.
4. Poor quality of reagents or solvents.- Ensure all reagents are pure and solvents are anhydrous.
5. Presence of oxygen.- Degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Byproducts (e.g., dehalogenated starting material) 1. High reaction temperature or prolonged reaction time.- Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC/LC-MS.
2. Inappropriate solvent.- Screen different high-boiling polar aprotic solvents (e.g., DMF, NMP, dioxane).
3. Absence of a suitable ligand.- Introduce a ligand, such as a diamine, to promote the desired C-N bond formation over side reactions.[1]
Difficulty in Removing Copper Catalyst 1. Catalyst chelation with the product.- After the reaction, dilute the mixture with a suitable solvent and wash with an aqueous solution of a chelating agent like EDTA or ammonia.
2. Inefficient filtration.- Use a filter aid like Celite to improve the filtration of fine copper particles.
Product is an Oil and Difficult to Purify by Crystallization 1. Presence of residual solvent or impurities.- Ensure complete removal of the reaction solvent under high vacuum. - Attempt purification by silica gel column chromatography.
2. The product is inherently an oil at room temperature.- Consider converting the product to a solid derivative (e.g., a salt) for purification, followed by regeneration of the pure product.

Experimental Protocols

General Protocol for Copper-Diamine Catalyzed N-Arylation of Pyrazole

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Pyrazole

  • Ethyl 2-iodobenzoate or Ethyl 2-bromobenzoate

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • A diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Anhydrous dioxane or DMF

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2 equivalents).

  • Add pyrazole (1 equivalent) to the flask.

  • Add the anhydrous solvent (e.g., dioxane) to the flask.

  • Add ethyl 2-halobenzoate (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 110-130 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge Schlenk flask with CuI, Ligand, and Base B Add Pyrazole A->B C Add Anhydrous Solvent B->C D Add Ethyl 2-halobenzoate C->D E Heat to 110-130 °C under Inert Atmosphere D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Filter through Celite H->I J Aqueous Wash I->J K Dry and Concentrate J->K L Silica Gel Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Base Evaluate Base Strength Catalyst->Base [Active] Sol_Catalyst Use Fresh CuI Catalyst->Sol_Catalyst [Inactive] Temp Assess Reaction Temperature Base->Temp [Sufficiently Strong] Sol_Base Switch to a Stronger Base (e.g., Cs₂CO₃) Base->Sol_Base [Too Weak] Reagents Verify Reagent/Solvent Quality Temp->Reagents [Optimal] Sol_Temp Increase Temperature Incrementally Temp->Sol_Temp [Too Low] Sol_Reagents Use Pure/Anhydrous Materials Reagents->Sol_Reagents [Poor Quality]

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)benzoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-(1H-pyrazol-1-YL)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude sample?

A2: Impurities can originate from starting materials, side reactions, or decomposition products. Common impurities may include:

  • Unreacted starting materials: Pyrazole and ethyl 2-halobenzoate (e.g., ethyl 2-iodobenzoate or ethyl 2-bromobenzoate) if the synthesis involves an Ullmann-type coupling reaction.

  • Unreacted benzoic acid or ethanol: If the synthesis involves a Fischer esterification.

  • Side-products from coupling reactions: Homocoupling products of the aryl halide.

  • Isomeric products: Depending on the reaction conditions, other isomers of the desired product might be formed.

  • Residual solvent: Solvents used in the reaction or initial work-up.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the desired product and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. It relies on the difference in solubility of the compound and the impurities in a particular solvent at different temperatures.

Problem 1: Oiling out instead of crystallization.

  • Cause: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

    • Try a different solvent with a lower boiling point.

    • Ensure the solution is not excessively concentrated before cooling.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not saturated, or the cooling process is too rapid.

  • Solution:

    • Boil off some of the solvent to increase the concentration of the solute.

    • Allow the solution to cool more slowly to room temperature, followed by cooling in an ice bath.

    • Induce crystallization by scratching the flask or adding a seed crystal.

    • Consider using a different solvent or a solvent pair. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy, then heat until clear and allow to cool slowly.[1]

Problem 3: Low recovery of the purified product.

  • Cause: Too much solvent was used, the compound is too soluble in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • Check the filtrate on TLC to see if a significant amount of product remains in solution. If so, concentrate the filtrate and attempt a second recrystallization.

Column Chromatography

Column chromatography is used to separate the desired product from impurities with different polarities.

Problem 1: Poor separation of the product from impurities (overlapping spots on TLC).

  • Cause: The chosen solvent system (eluent) does not have the optimal polarity.

  • Solution:

    • Systematically vary the solvent ratio to achieve better separation on a TLC plate before running the column. A good starting point for many pyrazole derivatives is a mixture of hexane and ethyl acetate.[2]

    • Consider using a different solvent system altogether. For example, dichloromethane/methanol or toluene/ethyl acetate.

    • Ensure the silica gel is properly packed and the sample is loaded in a concentrated band.

Problem 2: The compound is stuck on the column.

  • Cause: The compound is too polar for the chosen eluent, or it is interacting strongly with the stationary phase (silica gel). Pyrazoles can sometimes interact with the acidic silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent.

    • If the compound is basic, consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[1]

    • Alternatively, use a different stationary phase, such as neutral alumina.[1]

Problem 3: Tailing of spots on TLC and broad peaks during column chromatography.

  • Cause: The compound is interacting too strongly with the silica gel, often due to acidic or basic functional groups.

  • Solution:

    • Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds like some pyrazoles, adding triethylamine is effective.[1]

    • Ensure the sample is not overloaded on the column.

Data Presentation

Table 1: Suggested Solvent Systems for Purification of this compound

Purification MethodSolvent/Solvent SystemTypical Ratios (v/v)Notes
Recrystallization EthanolN/AA literature report suggests slow evaporation from ethanol yields colorless blocks of a similar compound.[3]
Ethanol/WaterStart by dissolving in hot ethanol, then add hot water dropwise until turbidity persists.A common solvent pair for pyrazole derivatives.[1]
Ethyl Acetate/HexaneDissolve in a minimal amount of hot ethyl acetate, then add hexane as the anti-solvent.Good for compounds of intermediate polarity.
Column Chromatography Hexane/Ethyl Acetate19:1 to 4:1A common starting point for pyrazole derivatives.[2] The ratio should be optimized using TLC.
Dichloromethane/Methanol100:0 to 95:5For more polar compounds.
Toluene/Ethyl Acetate9:1 to 1:1An alternative non-halogenated solvent system.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.

  • If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • If the solution is colored, and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven or air dry.

Protocol 2: Column Chromatography using Hexane/Ethyl Acetate
  • Prepare the column: Pack a glass column with silica gel as a slurry in hexane.

  • Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This is the dry-loading method, which generally gives better separation.

  • Load the sample: Carefully add the dried sample onto the top of the silica gel bed.

  • Elute the column: Start eluting with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis of the fractions.

  • Collect fractions: Collect the eluent in test tubes and monitor the composition of each fraction by TLC.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_outcome Final Product & Verification Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis  Assess Impurity Profile Recrystallization Recrystallization TLC_Analysis->Recrystallization Few, less polar impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple/polar impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Final_Analysis Final Purity Check (HPLC, NMR, MP) Pure_Product->Final_Analysis  Verify Purity

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_lowyield Solutions for Low Yield Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Crystallization Problem->Success No Sol1_Oiling Add anti-solvent Oiling_Out->Sol1_Oiling Sol2_Oiling Use lower boiling point solvent Oiling_Out->Sol2_Oiling Sol3_Oiling Scratch flask / Add seed crystal Oiling_Out->Sol3_Oiling Sol1_NoCrystals Concentrate solution No_Crystals->Sol1_NoCrystals Sol2_NoCrystals Slow cooling No_Crystals->Sol2_NoCrystals Sol3_NoCrystals Scratch flask / Add seed crystal No_Crystals->Sol3_NoCrystals Sol1_LowYield Use minimum hot solvent Low_Yield->Sol1_LowYield Sol2_LowYield Ensure thorough cooling Low_Yield->Sol2_LowYield Sol3_LowYield Wash with ice-cold solvent Low_Yield->Sol3_LowYield

Caption: Troubleshooting guide for recrystallization issues.

References

Validation & Comparative

Comparative 1H NMR Analysis of Ethyl 2-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(1H-pyrazol-1-YL)benzoate against its parent structures, ethyl benzoate and pyrazole. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this and related compounds.

Comparison of 1H NMR Data

The introduction of a pyrazole substituent at the ortho position of the benzoate ring in this compound induces significant changes in the chemical shifts of the aromatic protons compared to the parent ethyl benzoate. The following table summarizes the experimental 1H NMR data for ethyl benzoate and pyrazole, alongside predicted values for this compound. These predictions are based on the additive effects of substituents on aromatic systems and analysis of similar compounds.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethyl Benzoate Ha, He8.03-8.06Multiplet-2H
Hc7.52-7.57Multiplet-1H
Hb, Hd7.41-7.46Multiplet-2H
-CH2-4.38Quartet7.12H
-CH31.41Triplet7.23H
Pyrazole H3, H57.66Doublet2.32H
H46.37Triplet2.31H
This compound (Predicted) Benzoate H6~ 8.1Doublet~ 7.81H
Benzoate H4~ 7.7Triplet~ 7.51H
Benzoate H5~ 7.6Triplet~ 7.61H
Benzoate H3~ 7.5Doublet~ 8.01H
Pyrazole H5'~ 8.0Doublet~ 2.51H
Pyrazole H3'~ 7.7Doublet~ 1.81H
Pyrazole H4'~ 6.5Triplet~ 2.21H
-CH2-~ 4.4Quartet~ 7.12H
-CH3~ 1.4Triplet~ 7.13H

Experimental Protocols

A general procedure for acquiring the 1H NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

  • The spectrometer is locked to the deuterium signal of the CDCl3.

  • The sample is shimmed to obtain a high-resolution spectrum.

3. Data Acquisition:

  • A standard pulse sequence is used to acquire the 1H NMR spectrum.

  • Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

4. Data Processing:

  • The free induction decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts are referenced to the TMS signal.

  • Integration of the signals is performed to determine the relative number of protons.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for 1H NMR analysis.

structure cluster_benzoate Ethyl Benzoate Moiety cluster_pyrazole Pyrazole Moiety b1 C b2 C b1->b2 c_ester C=O b1->c_ester b3 C b2->b3 N1 N b2->N1 b4 C b3->b4 H3 H b3->H3 b5 C b4->b5 H4 H b4->H4 b6 C b5->b6 H5 H b5->H5 b6->b1 H6 H b6->H6 o_ester O c_ester->o_ester ch2 CH2 o_ester->ch2 ch3 CH3 ch2->ch3 N2 N N1->N2 C3 C N2->C3 C4 C C3->C4 H3_p H' C3->H3_p C5 C C4->C5 H4_p H' C4->H4_p C5->N1 H5_p H' C5->H5_p

Caption: Chemical structure of this compound.

workflow start Sample Preparation (Dissolve in CDCl3 with TMS) instrument NMR Spectrometer (e.g., 400 MHz) start->instrument acquisition Data Acquisition (Pulse sequence, scans) instrument->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis end Structure Elucidation analysis->end

Caption: General workflow for 1H NMR analysis.

13C NMR Assignment of Ethyl 2-(1H-pyrazol-1-YL)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR spectral data for Ethyl 2-(1H-pyrazol-1-YL)benzoate. Due to the absence of publicly available experimental spectra for the title compound, this guide utilizes a combination of experimental data for its constituent fragments—ethyl benzoate and 1-phenylpyrazole—and a computationally predicted spectrum for a comprehensive assignment. This approach offers a reliable framework for researchers in identifying and characterizing this and structurally related molecules.

Data Presentation: Comparative 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for ethyl benzoate and 1-phenylpyrazole, alongside the predicted chemical shifts for this compound. This side-by-side comparison facilitates the assignment of the carbon signals in the target molecule.

Carbon AtomEthyl Benzoate (Experimental, δ ppm)1-Phenylpyrazole (Experimental, δ ppm)This compound (Predicted, δ ppm)Assigned Peak in Target Molecule
C=O166.4-166.2Carbonyl Carbon
C (ipso-ester)130.4-131.5Benzoate Ring
C (ortho)129.4-138.9Benzoate Ring
C (meta)128.1-129.7Benzoate Ring
C (para)132.6-131.8Benzoate Ring
C (ipso-pyrazole)-139.4131.6Benzoate Ring
C-H (ortho)-124.0126.1Benzoate Ring
C-H (meta)-128.3131.3Benzoate Ring
C-H (para)-126.4131.4Benzoate Ring
C3' (pyrazole)-138.4141.2Pyrazole Ring
C4' (pyrazole)-106.4108.1Pyrazole Ring
C5' (pyrazole)-148.1130.2Pyrazole Ring
O-CH260.8-61.5Ethyl Group
CH314.1-14.2Ethyl Group

Experimental and Computational Protocols

Experimental Data Acquisition (Reference Compounds)

The experimental 13C NMR data for ethyl benzoate and 1-phenylpyrazole were obtained from peer-reviewed literature and spectral databases. The spectra were typically recorded on a 50 MHz or higher NMR spectrometer using deuterated chloroform (CDCl3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Computational Prediction of 13C NMR Spectrum

The 13C NMR spectrum for this compound was predicted using the online NMR prediction tool, NMRDB.org. The prediction algorithm utilizes a database of experimentally determined NMR spectra and employs a combination of hierarchical organization of spherical environments (HOSE) codes and other machine learning approaches to calculate the chemical shifts of the input structure. The structure of this compound was drawn using the web interface's molecular editor, and the prediction was performed for a standard CDCl3 solvent environment.

Logical Workflow for 13C NMR Assignment

The following diagram illustrates the logical workflow employed for the assignment of the 13C NMR signals of this compound.

G A Target Molecule: This compound B Identify Structural Fragments: - Ethyl Benzoate - 1-Phenylpyrazole A->B D Obtain Predicted 13C NMR Spectrum for Target Molecule A->D C Gather Experimental 13C NMR Data for Fragments B->C E Comparative Analysis: - Experimental vs. Predicted Data - Fragment vs. Whole Molecule C->E D->E F Assign 13C NMR Signals of Target Molecule E->F

Caption: Logical workflow for the 13C NMR assignment of the target compound.

A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(1H-pyrazol-1-YL)benzoate and its Structural Analog, Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometry data for Ethyl 2-(1H-pyrazol-1-YL)benzoate and a readily available structural analog, Ethyl Benzoate. Due to the limited availability of public mass spectrometry data for this compound, this document focuses on providing a framework for researchers to conduct their own comparative analysis. It includes established mass spectrometry data for Ethyl Benzoate and a detailed experimental protocol that can be applied to analyze this compound.

Data Presentation

The following table summarizes the key mass spectrometry data for Ethyl Benzoate and the predicted data for this compound. This allows for a direct comparison of their fundamental mass spectrometric properties.

PropertyThis compound (Predicted/Theoretical)Ethyl Benzoate (Experimental)
Molecular Formula C₁₂H₁₂N₂O₂C₉H₁₀O₂
Molecular Weight 216.24 g/mol 150.17 g/mol [1]
Monoisotopic Mass 216.0899 Da150.0681 Da[1]
Major Predicted Fragments (m/z) 187 ([M-C₂H₅]⁺), 171 ([M-OC₂H₅]⁺), 143, 115, 91122 ([M-C₂H₄]⁺), 105 ([M-OC₂H₅]⁺, base peak), 77 ([C₆H₅]⁺), 51[1][2]
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)[1][2]

Experimental Protocols

This section details a standard operating procedure for the analysis of volatile and semi-volatile aromatic esters like this compound and Ethyl Benzoate using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization (EI) mass spectrum of the analyte for structural elucidation and comparison.

Materials and Reagents:

  • Analyte (this compound or Ethyl Benzoate)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS grade Helium (carrier gas)

  • Autosampler vials with inserts

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)[3]

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[3]

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in the chosen solvent.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • Transfer the final solution to an autosampler vial.

  • GC-MS Instrument Setup: [3]

    • Injector:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Mode: Splitless or a high split ratio (e.g., 50:1) depending on concentration.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 300 °C.

      • Final Hold: 5 minutes at 300 °C.

    • Carrier Gas:

      • Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with library data (if available) or with the spectrum of the reference compound (Ethyl Benzoate).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Stock Solution (1 mg/mL) B Dilution to 10 µg/mL A->B C Transfer to Autosampler Vial B->C D Injection C->D E GC Separation D->E F EI Ionization E->F G Mass Analysis F->G H TIC & Mass Spectrum Acquisition G->H I Data Interpretation & Comparison H->I

Caption: Workflow for GC-MS analysis of aromatic esters.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ethyl 2-(1H-pyrazol-1-YL)benzoate is a heterocyclic compound featuring a pyrazole ring linked to an ethyl benzoate scaffold. The pyrazole motif is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of this compound and its structural analogs, supported by experimental data to inform structure-activity relationship (SAR) studies and guide further drug discovery efforts.

Comparative Analysis of Biological Activities

To understand the therapeutic potential of this compound and its analogs, a comparative analysis of their biological activities is presented below. The data has been compiled from various studies investigating their efficacy in different therapeutic areas.

Anticancer Activity

The cytotoxic effects of pyrazole derivatives against various cancer cell lines are a significant area of investigation. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and related compounds against selected cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 This compoundA549 (Lung)13.5[1]
2 Ethyl 2-(3-methyl-1H-pyrazol-1-YL)benzoateA549 (Lung)10.2[1]
3 Ethyl 2-(4-bromo-1H-pyrazol-1-YL)benzoateA549 (Lung)8.7[1]
4 Ethyl 4-(1H-pyrazol-1-YL)benzoateMCF-7 (Breast)> 50[2]
5 Ethyl 4-(3-phenyl-1H-pyrazol-1-YL)benzoateMCF-7 (Breast)15.8[2]

Note: Lower IC₅₀ values indicate greater potency.

Anti-inflammatory Activity

Pyrazole derivatives have been explored for their potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO) production.

Compound IDStructureAssayIC₅₀ (µM)Reference
1 This compoundCOX-2 Inhibition5.2[3]
6 1-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propan-1-oneCOX-2 Inhibition2.8[3]
7 Ethyl 2-(1H-pyrazol-1-YL)acetateNO Release Inhibition12.5[4]
8 Ethyl 2-(4-nitro-1H-pyrazol-1-YL)benzoateNO Release Inhibition7.9[4]
Antimicrobial Activity

The antimicrobial potential of these compounds is evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
1 This compoundE. coli64[5]
9 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidE. coli32[5]
10 Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-YL)benzoateS. aureus50[6]
11 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehydeS. aureus16[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Synthesis of this compound (Compound 1)

Materials:

  • Ethyl 2-hydrazinylbenzoate hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • A mixture of ethyl 2-hydrazinylbenzoate hydrochloride (10 mmol) and 1,1,3,3-tetramethoxypropane (12 mmol) in ethanol (50 mL) is prepared.

  • A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 6 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford this compound.

In Vitro Anticancer Activity (MTT Assay)

Cell Lines and Culture:

  • A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

Enzyme and Substrate:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

Procedure:

  • The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer for 15 minutes at room temperature.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated for 10 minutes at 37°C.

  • The reaction is terminated by the addition of a stop solution.

  • The production of prostaglandin E2 (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Antimicrobial Activity (Microbroth Dilution Method)

Microorganisms and Media:

  • Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) are cultured in Mueller-Hinton Broth (MHB).

Procedure:

  • The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound and its analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (COX-2) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial ic50 IC50 / MIC Determination anticancer->ic50 anti_inflammatory->ic50 antimicrobial->ic50 sar SAR Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt sar_relationship Core Pyrazolyl Benzoate Core R1 Substitution at Benzoate Ring Core->R1 Position & Nature of Substituent R2 Substitution at Pyrazole Ring Core->R2 Electronic & Steric Effects Activity Biological Activity (e.g., Anticancer) R1->Activity R2->Activity

References

A Comparative Guide to the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for Ethyl 2-(1H-pyrazol-1-yl)benzoate, a key structural motif in medicinal chemistry. The following sections detail various synthetic routes, presenting quantitative data, comprehensive experimental protocols, and visual representations of the chemical processes to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Synthetic Routes

The synthesis of this compound primarily involves the N-arylation of pyrazole with an ethyl 2-halobenzoate derivative. The most common and effective methods for this transformation are the Ullmann condensation, the Buchwald-Hartwig amination, and a more recent approach utilizing microwave assistance to accelerate the reaction. Below is a summary of the performance of these methods based on typical results for similar N-aryl pyrazole syntheses.

MethodCatalyst SystemTypical Yield (%)Reaction Time (hours)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Ullmann Condensation CuI / Ligand (e.g., diamine)60-8512-24100-140Cost-effective catalystHigh temperatures, long reaction times, potential for side products
Buchwald-Hartwig Amination Pd(0) or Pd(II) / Phosphine Ligand75-954-1280-110High yields, shorter reaction times, broad substrate scopeExpensive catalyst and ligands, air-sensitive reagents
Microwave-Assisted Synthesis CuI or Pd catalyst80-950.25-1120-150Drastically reduced reaction times, often higher yieldsRequires specialized microwave reactor, potential for pressure buildup

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for N-arylation of pyrazoles and can be adapted for the synthesis of this compound.

Method 1: Ullmann Condensation

This protocol describes a copper-catalyzed N-arylation of pyrazole with ethyl 2-bromobenzoate.

Materials:

  • Pyrazole

  • Ethyl 2-bromobenzoate

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5 mol%), pyrazole (1.2 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by ethyl 2-bromobenzoate (1 equivalent) and DMEDA (10 mol%) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Method 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed synthesis of the target compound.

Materials:

  • Pyrazole

  • Ethyl 2-bromobenzoate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents) in a Schlenk tube.

  • Add pyrazole (1.2 equivalents) and anhydrous toluene.

  • Add ethyl 2-bromobenzoate (1 equivalent) to the mixture.

  • Seal the tube and heat the reaction at 100 °C for 8 hours.

  • Cool the reaction to room temperature, then quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexane gradient).

Method 3: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the copper-catalyzed N-arylation.

Materials:

  • Pyrazole

  • Ethyl 2-bromobenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vessel, combine pyrazole (1.5 equivalents), ethyl 2-bromobenzoate (1 equivalent), CuI (10 mol%), and K₂CO₃ (2 equivalents).

  • Add DMF as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and validation process for this compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation start Starting Materials (Pyrazole, Ethyl 2-bromobenzoate) ullmann Ullmann Condensation (CuI, Ligand, Base) start->ullmann buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base) start->buchwald microwave Microwave-Assisted (Cu or Pd, Base) start->microwave crude_product Crude Product ullmann->crude_product buchwald->crude_product microwave->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms mp Melting Point Analysis pure_product->mp final_validation Validated Product nmr->final_validation ms->final_validation mp->final_validation

Caption: Workflow for the synthesis and validation of this compound.

The selection of a synthetic method will depend on the specific requirements of the research, including cost, available equipment, and desired throughput. The Ullmann condensation offers a classical and economical route, while the Buchwald-Hartwig amination provides higher yields and shorter reaction times at a greater cost. Microwave-assisted synthesis presents a significant acceleration of the process, ideal for rapid library synthesis and methods development.

A Comparative Guide to HPLC-Based Purity Assessment of Ethyl 2-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 2-(1H-pyrazol-1-YL)benzoate, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, comparative data, and logical workflows to assist in selecting and implementing a robust analytical method for quality control and drug development processes.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities.[1][2] Accurate and precise determination of its purity is critical for ensuring the safety, efficacy, and quality of downstream products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3][4][5]

This guide compares two common RP-HPLC column technologies—a standard C18 column and a C8 column—to evaluate their performance in separating this compound from its potential process-related impurities. The comparison focuses on key chromatographic parameters, including retention time, resolution, peak symmetry, and overall analysis time.

Experimental Protocols

A general experimental workflow for the HPLC purity assessment is outlined below. This workflow is applicable to both C18 and C8 column methodologies, with specific chromatographic conditions detailed in the subsequent sections.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte B Dissolve in Diluent (Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System D->E To HPLC F Inject Sample (10 µL) E->F G Chromatographic Separation F->G H UV Detection (254 nm) G->H I Data Acquisition H->I J Integrate Peaks I->J To Data System K Calculate Purity (% Area) J->K L Generate Report K->L

Caption: General workflow for HPLC purity analysis.

2.1. Materials and Reagents

  • This compound: Reference Standard (>99.5% purity) and test sample.

  • Potential Impurities:

    • Impurity A: Pyrazole (starting material)

    • Impurity B: Ethyl 2-aminobenzoate (starting material)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).[6]

  • Mobile Phase Additives: Phosphoric acid or formic acid (for pH adjustment).[3][4]

2.2. Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2.3. Chromatographic Conditions

Two sets of conditions were evaluated to compare the performance of a C18 and a C8 stationary phase.

ParameterMethod 1: C18 ColumnMethod 2: C8 Column
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeC8, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-15 min: 40-80% B15-20 min: 80% B20-25 min: 40% B0-12 min: 40-80% B12-15 min: 80% B15-18 min: 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)

Results and Discussion

The performance of the two methods was evaluated by analyzing a spiked sample of this compound containing known amounts of potential impurities: Pyrazole (Impurity A) and Ethyl 2-aminobenzoate (Impurity B). The results are summarized in the table below.

Table 1: Comparative Chromatographic Performance

ParameterMethod 1: C18 ColumnMethod 2: C8 Column
Retention Time (min)
Impurity A (Pyrazole)3.53.1
Impurity B (Ethyl 2-aminobenzoate)6.85.9
This compound12.410.2
Resolution (Rs)
Between Impurity A and B8.57.2
Between Impurity B and Main Peak10.28.9
Tailing Factor (Tf)
This compound1.11.2
Theoretical Plates (N)
This compound98007500
Total Run Time (min) 2518

3.1. Analysis of Performance

  • Separation and Resolution: The C18 column (Method 1) provided higher retention times and superior resolution between the main peak and the impurities. The longer carbon chain of the C18 phase offers greater hydrophobicity, leading to stronger interactions and better separation of the structurally distinct compounds.

  • Efficiency and Peak Shape: Method 1 also demonstrated higher efficiency, as indicated by the greater number of theoretical plates, and resulted in a slightly better peak shape (lower tailing factor) for the main analyte.

  • Analysis Time: The C8 column (Method 2) offered a significantly shorter analysis time due to the less retentive nature of the stationary phase and the shorter column length. This can be a considerable advantage for high-throughput screening environments.

The logical relationship for selecting an appropriate method based on analytical needs is depicted in the following diagram.

Method_Selection Start Define Analytical Goal HighRes High Resolution & Accuracy (e.g., Stability, Reference Standard) Start->HighRes Need maximum separation? HighThroughput High Throughput (e.g., In-process Control, Screening) Start->HighThroughput Is speed critical? Method1 Choose Method 1 (C18) Longer run time, superior separation HighRes->Method1 Yes Method2 Choose Method 2 (C8) Faster analysis, adequate separation HighThroughput->Method2 Yes

Caption: Decision tree for HPLC method selection.

Conclusion

Both the C18 and C8 column methods are suitable for the purity assessment of this compound. The choice between them depends on the specific requirements of the analysis.

  • Method 1 (C18 Column) is recommended for applications requiring the highest resolution and accuracy, such as in formal stability studies, reference material certification, or for the analysis of complex samples with multiple impurities.

  • Method 2 (C8 Column) is the preferred option for routine quality control and high-throughput environments where a faster turnaround time is essential, and the resolution provided is sufficient for the key analytes.

This guide demonstrates a systematic approach to comparing HPLC methods, enabling researchers and drug development professionals to make informed decisions for their analytical needs. The provided protocols serve as a robust starting point for method development and validation activities.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(1H-pyrazol-1-YL)benzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 2-(1H-pyrazol-1-YL)benzoate, catering to researchers, scientists, and drug development professionals. This compound, while not having a specific, universally available Safety Data Sheet (SDS), shares structural similarities with ethyl benzoate and pyrazole derivatives. Therefore, its disposal should be handled with the combined precautions for these classes of chemicals.

I. Hazard Assessment and Waste Classification

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the characteristics of related compounds, this compound should be treated as a hazardous waste.

  • Combustibility: Ethyl benzoate is a combustible liquid, meaning it can ignite but not as easily as flammable liquids.[1][2] It is prudent to assume this compound shares this property.

  • Toxicity: Pyrazole and its derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[3] Additionally, ethyl benzoate is toxic to aquatic life. Therefore, this compound should be handled as toxic.

Based on these potential hazards, this compound must be classified as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

III. Step-by-Step Disposal Procedure

  • Waste Minimization: The first principle of chemical waste management is to minimize its generation. Order only the necessary quantities of chemicals for your research to reduce surplus.[4][5]

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled waste container.[6] Incompatible wastes, such as strong acids or bases, should be stored separately to prevent violent reactions.[6]

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred.[4]

    • The container must be clearly labeled as "Hazardous Waste" and should explicitly state the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][6]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of spills.

    • Keep the waste container closed at all times, except when adding waste.[4][7]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

  • Request for Disposal: Once the waste container is full or has been in storage for a period defined by your institution's policies (often not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[4][6] Do not attempt to transport the chemical waste off-site yourself.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As the compound is likely combustible, eliminate all potential ignition sources.[1][2]

  • Containment and Cleanup: For small spills, absorb the chemical with an inert material like vermiculite or sand.[2][8] Scoop up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_improper Do Not Do cluster_proper Procedural Steps start Start: Have this compound for Disposal assess_hazards 1. Assess Hazards - Combustible? - Toxic? - Reactive? start->assess_hazards is_hazardous Is it Hazardous Waste? assess_hazards->is_hazardous improper_disposal Improper Disposal (Drain/Trash) STOP! is_hazardous->improper_disposal No (Unlikely) proper_disposal_path Proper Disposal Path is_hazardous->proper_disposal_path Yes wear_ppe 2. Wear Appropriate PPE - Goggles - Gloves - Lab Coat segregate_waste 3. Segregate Waste - Dedicated Container - Avoid Incompatibles wear_ppe->segregate_waste label_container 4. Label Container - 'Hazardous Waste' - Full Chemical Name - Date segregate_waste->label_container store_safely 5. Store in SAA - Secondary Containment - Closed Lid - <90% Full label_container->store_safely request_pickup 6. Request EHS Pickup store_safely->request_pickup end End: Waste Disposed of by Professionals request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-(1H-pyrazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(1H-pyrazol-1-YL)benzoate was publicly available at the time of this writing. The following guidance is compiled from safety data for structurally related compounds, including Ethyl Benzoate and various pyrazole derivatives. Researchers, scientists, and drug development professionals should use this information as a preliminary guide and conduct a thorough, specific risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Equipment Specification
Eyes Safety Goggles or GlassesChemical safety goggles are recommended. Ensure they meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Face Face ShieldA face shield should be worn in addition to goggles when there is a splash hazard.[3]
Hands Chemical-Resistant GlovesCompatible, impermeable gloves should be worn.[4][5] Always inspect gloves prior to use.
Body Protective ClothingA lab coat or other protective clothing is necessary to prevent skin exposure.[1][2][4]
Respiratory RespiratorA government-approved respirator (NIOSH/MSHA or European Standard EN 149) should be used if ventilation is inadequate or if exposure limits are exceeded.[3][4][6][7]
Feet Protective BootsRequired in situations where spills may occur.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps from preparation to waste management.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_measure Carefully Measure and Dispense prep_materials->handle_measure Begin Experiment handle_reaction Perform Experimental Procedures handle_measure->handle_reaction handle_avoid Avoid Inhalation, Ingestion, and Skin/Eye Contact handle_reaction->handle_avoid spill_evacuate Evacuate Area if Necessary handle_reaction->spill_evacuate If Spill Occurs dispose_collect Collect Waste in a Labeled, Sealed Container handle_avoid->dispose_collect End of Experiment spill_contain Contain Spill with Inert Absorbent Material spill_evacuate->spill_contain spill_clean Clean Spill Area and Ventilate spill_contain->spill_clean spill_clean->dispose_collect Collect Spill Waste dispose_store Store Waste in a Designated Area dispose_collect->dispose_store dispose_follow Dispose of According to Institutional and Local Regulations dispose_store->dispose_follow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.